molecular formula C7H14O4S B2741681 2-(Pentane-1-sulfonyl)acetic acid CAS No. 107375-91-7

2-(Pentane-1-sulfonyl)acetic acid

Cat. No.: B2741681
CAS No.: 107375-91-7
M. Wt: 194.25
InChI Key: AMINWYUNUZBGNY-UHFFFAOYSA-N
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Description

2-(Pentane-1-sulfonyl)acetic acid is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentylsulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-2-3-4-5-12(10,11)6-7(8)9/h2-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINWYUNUZBGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107375-91-7
Record name 2-(pentane-1-sulfonyl)acetic acid
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Foundational & Exploratory

2-(Pentane-1-sulfonyl)acetic acid CAS 107375-91-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 107375-91-7 Synonyms: n-Amylsulfonylacetic acid; Pentylsulfonylacetic acid Molecular Formula: C₇H₁₄O₄S Molecular Weight: 194.25 g/mol

Executive Summary

2-(Pentane-1-sulfonyl)acetic acid is a specialized organosulfur building block utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a lipophilic pentyl chain connected to a polar, acidic sulfonylacetic acid headgroup. This unique amphiphilic architecture makes it a valuable scaffold for probing hydrophobic pockets in enzymes while simultaneously engaging polar residues via the carboxylate and sulfone moieties. It serves as a robust intermediate for synthesizing sulfones, sulfonamides, and complex heterocycles.

Physicochemical Profile

The compound exhibits properties characteristic of medium-chain alkyl sulfones. The sulfone group (


) is strongly electron-withdrawing, which increases the acidity of the 

-methylene protons and enhances the metabolic stability of the molecule compared to its thioether precursors.
Table 1: Key Technical Specifications
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHygroscopic nature possible
Melting Point 70–75 °CDistinct sharp melt indicates high purity
Boiling Point ~430 °C (Predicted)Decomposes before boiling at atm pressure
pKa (COOH) ~3.5–4.0Acidic carboxyl group
pKa (

-CH₂)
~12–13Acidified by flanking

and

LogP ~1.2Moderate lipophilicity
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in cold water

Synthesis & Manufacturing Protocols

The synthesis of this compound follows a robust two-step sequence: S-alkylation followed by Oxidation . This modular approach allows for high yields and scalability.

Synthesis Workflow Diagram

SynthesisPath Start 1-Pentanethiol (Starting Material) Inter Intermediate: 2-(Pentylthio)acetic acid Start->Inter S-Alkylation (SN2 Reaction) Reagent1 Chloroacetic Acid + NaOH (aq) Reagent1->Inter Product Target: This compound Inter->Product Oxidation (Sulfide -> Sulfone) Oxidant H2O2 (30%) or mCPBA Oxidant->Product

Figure 1: Two-step synthetic pathway from 1-pentanethiol to the target sulfonyl acid.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(Pentylthio)acetic acid
  • Reagents: 1-Pentanethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.2 eq).

  • Procedure:

    • Dissolve chloroacetic acid in water and neutralize with sodium hydroxide at 0°C.

    • Add 1-pentanethiol dropwise while maintaining the temperature below 10°C.

    • Reflux the mixture for 2–3 hours.

    • Acidify with concentrated HCl to pH 1.

    • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the thioether oil.

Step 2: Oxidation to Sulfone

Rationale: Hydrogen peroxide with a catalytic tungstate is preferred for "green" synthesis, while mCPBA is used for small-scale, high-precision oxidation.

  • Reagents: 2-(Pentylthio)acetic acid (1.0 eq), Hydrogen Peroxide (30% aq, 2.5 eq), Sodium Tungstate (cat.).

  • Procedure:

    • Dissolve the thioether in glacial acetic acid or methanol.

    • Add the catalyst and heat to 50–60°C.

    • Add H₂O₂ dropwise (exothermic reaction; control temp < 70°C).

    • Stir for 4 hours. Monitor by TLC (disappearance of sulfide).

    • Workup: Quench excess peroxide with sodium sulfite. Concentrate solvent. Recrystallize the solid residue from Ethyl Acetate/Hexane to obtain pure This compound .

Biological & Pharmaceutical Applications[2]

This compound is rarely a drug in itself but acts as a critical pharmacophore in drug design.

Structural Utility in Medicinal Chemistry
  • Carboxylic Acid Isostere: The sulfonylacetic acid moiety mimics the electrostatic profile of phosphates and malonates, making it useful in designing inhibitors for phosphatases (e.g., PTP1B) or metabolic enzymes.

  • Lipophilic Anchoring: The n-pentyl chain provides a flexible hydrophobic tail that can penetrate "greasy" pockets in receptors (e.g., GPCRs) or enzymes (e.g., COX-1/COX-2), while the sulfone provides rigid directionality.

Mechanism of Action (Theoretical Model)

In fragment-based discovery, this molecule serves as a probe. The diagram below illustrates how it interacts with a theoretical protein binding site.

BindingMode Pentyl Pentyl Chain (Hydrophobic Tail) Sulfone Sulfone (SO2) (H-Bond Acceptor) Pentyl->Sulfone Pocket Hydrophobic Pocket (Val, Leu, Phe) Pentyl->Pocket Van der Waals Acid Carboxylic Acid (Ionic Head) Sulfone->Acid Backbone Backbone Amide NH (H-Bond Donor) Sulfone->Backbone Hydrogen Bond Arg Arginine/Lysine (Positively Charged) Acid->Arg Salt Bridge

Figure 2: Pharmacophore mapping of this compound within a target binding site.

Metabolic Stability

The sulfone (


) moiety is the highest oxidation state of sulfur, rendering it resistant to further oxidative metabolism by Cytochrome P450 enzymes. This makes the compound a stable "linker" in prodrug design, unlike its sulfide or sulfoxide counterparts which are metabolically labile.

Analytical Characterization

To validate the identity of CAS 107375-91-7, the following spectral signatures are diagnostic:

  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1700–1725 cm⁻¹ (Carboxylic acid).

    • S=O Stretch: Distinctive symmetric and asymmetric bands at ~1150 cm⁻¹ and ~1320 cm⁻¹.

  • ¹H-NMR (DMSO-d₆):

    • 
       12.0–13.0 ppm (Broad s, 1H, COOH).
      
    • 
       4.1–4.3 ppm (s, 2H, 
      
      
      
      ) — Deshielded by two electron-withdrawing groups.
    • 
       3.1–3.2 ppm (t, 2H, 
      
      
      
      ).
    • 
       0.8–0.9 ppm (t, 3H, Terminal 
      
      
      
      ).

Handling, Stability, and Safety

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture, as the acidic protons can catalyze hygroscopic clumping.

  • Stability: Stable under normal laboratory conditions. Avoid strong reducing agents which may (rarely) reduce the sulfone.

  • Safety (GHS Classification):

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Arctom Scientific. (n.d.). CAS 107375-91-7 Properties and Safety Data. Retrieved from

  • Sandrinelli, F., Perrio, S., & Beslin, P. (1999).[1] Alkyl sulfone synthesis by C-S coupling reactions. Organic Letters, 1, 1107-1109.[1] (General synthesis methodology for alkyl sulfones).

  • CymitQuimica. (n.d.). Building Blocks: this compound.[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Alkylsulfonylacetic acids. Retrieved from

Sources

Technical Deep Dive: (Pentylsulfonyl)acetic Acid as a Pharmacophore and Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Pentylsulfonyl)acetic acid is a specialized organosulfur building block characterized by the presence of a sulfonyl group (


) bridging a lipophilic pentyl chain and a hydrophilic acetic acid moiety. This bifunctional structure renders it a critical intermediate in the synthesis of 

-unsaturated sulfones
(via Knoevenagel condensation) and a valuable pharmacophore in medicinal chemistry for introducing metabolic stability and hydrogen-bond accepting capabilities.

This guide analyzes the molecule's physicochemical properties, validates a scalable synthesis protocol involving chemoselective oxidation, and details its reactivity profile as a "sulfone-stabilized carbanion" precursor.

Structural Architecture & Physicochemical Profile

Molecular Anatomy

The molecule consists of three distinct functional domains, each contributing to its reactivity and biological interaction:

  • Lipophilic Tail (

    
    ):  A pentyl chain providing hydrophobic interaction potential (LogP modulation) and membrane permeability.
    
  • Sulfonyl Core (

    
    ):  A strong electron-withdrawing group (EWG) that enhances the acidity of the adjacent 
    
    
    
    -methylene protons and acts as a robust hydrogen bond acceptor.
  • Carboxyl Head (

    
    ):  Provides solubility, a handle for esterification/amidation, and further activates the 
    
    
    
    -position.
The "Active Methylene" Effect

The methylene group situated between the sulfonyl and carboxyl functionalities is significantly more acidic than typical alkanes. The inductive electron withdrawal by the sulfone (


 effect) combined with the resonance stabilization of the carboxylate makes these protons labile (

). This acidity is the cornerstone of its synthetic utility.
Physicochemical Data Table[1]
PropertyValue / DescriptionMechanistic Implication
Formula

Molecular Weight: 194.25 g/mol
Predicted pKa

(

-COOH)
Stronger acid than acetic acid (4.76) due to

induction.
LogP (Predicted)

Amphiphilic; amenable to crossing lipid bilayers.
H-Bond Acceptors 4 (2 from

, 2 from

)
High potential for receptor binding interactions.
Stability High (Sulfone)Resistant to oxidative metabolism (unlike sulfides).

Synthetic Pathways & Process Chemistry

The synthesis of (pentylsulfonyl)acetic acid requires a two-stage sequence: nucleophilic substitution followed by chemoselective oxidation.

Synthesis Workflow Diagram

SynthesisPath Start 1-Pentanethiol (Nucleophile) Inter (Pentylthio)acetic acid (Sulfide Intermediate) Start->Inter NaOH, pH > 10 SN2 Substitution Reagent1 Chloroacetic Acid (Electrophile) Reagent1->Inter Product (Pentylsulfonyl)acetic acid (Target) Inter->Product Oxidation (Exothermic) Oxidant H2O2 / Na2WO4 (Catalytic Oxidation) Oxidant->Product

Figure 1: Two-step synthesis via S-alkylation and Tungstate-catalyzed oxidation.

Detailed Protocol
Step 1: S-Alkylation (Sulfide Formation)

Rationale: Thiolates are superior nucleophiles compared to hydroxides, allowing selective displacement of chloride from chloroacetic acid in basic media.

  • Reagents: 1-Pentanethiol (1.0 eq), Chloroacetic acid (1.05 eq), NaOH (2.2 eq), Water.

  • Procedure:

    • Dissolve chloroacetic acid in water and neutralize with NaOH (keep T < 20°C).

    • Add 1-pentanethiol dropwise.

    • Reflux for 2–4 hours.

    • Workup: Acidify with HCl to pH 1. The (pentylthio)acetic acid will precipitate or separate as an oil. Extract with Ethyl Acetate.

Step 2: Chemoselective Oxidation

Rationale: Sulfides can be oxidized to sulfoxides (


) or sulfones (

). To ensure complete conversion to the sulfone without cleaving the C-S bond, a catalytic system using Sodium Tungstate (

) and Hydrogen Peroxide is preferred over mCPBA for scalability and atom economy.
  • Reagents: (Pentylthio)acetic acid, 30%

    
     (2.5 eq), 
    
    
    
    (1 mol%).
  • Procedure:

    • Dissolve sulfide in water/acetic acid mixture.

    • Add catalyst.[1]

    • Critical Control: Add

      
       slowly at 50–60°C. The reaction is highly exothermic .
      
    • Heat to 70°C for 2 hours to ensure sulfoxide

      
       sulfone conversion.
      
    • Validation: Monitor by TLC or HPLC. Sulfoxide intermediate usually appears more polar than the sulfide but less polar than the sulfone.

    • Isolation: Cool to 0°C. The product, (pentylsulfonyl)acetic acid, typically crystallizes. Recrystallize from water/ethanol.

Reactivity Profile & Mechanistic Insights

The Knoevenagel Condensation

The primary synthetic utility of this molecule lies in its ability to undergo decarboxylative Knoevenagel condensation with aldehydes. This reaction generates vinyl sulfones , which are potent Michael acceptors used in covalent drug inhibitors.

Mechanism:

  • Deprotonation: Base removes the acidic

    
    -proton.
    
  • Attack: The carbanion attacks the aldehyde carbonyl.

  • Elimination/Decarboxylation: Loss of water and

    
     drives the formation of the double bond.
    
Reactivity Logic Diagram

Reactivity Substrate (Pentylsulfonyl)acetic acid Carbanion Stabilized Dianion [R-SO2-CH-COO]- Substrate->Carbanion Deprotonation (-H+) Base Base (Piperidine/Pyridine) Base->Carbanion Adduct Aldol-like Adduct Carbanion->Adduct + Aldehyde Aldehyde Aldehyde (R'-CHO) Aldehyde->Adduct VinylSulfone Vinyl Sulfone (Michael Acceptor) Adduct->VinylSulfone - CO2 - H2O

Figure 2: Mechanistic pathway for the conversion of (Pentylsulfonyl)acetic acid to Vinyl Sulfones.

Applications in Drug Discovery[3]

Bioisosterism and Pharmacophores

In medicinal chemistry, the sulfonyl group in (pentylsulfonyl)acetic acid serves two roles:

  • Carbonyl Bioisostere: The sulfone group mimics the geometry and polarity of a ketone but is metabolically robust (non-oxidizable).

  • Linker Stability: Unlike ester or amide linkages, the

    
     bond is resistant to hydrolysis by esterases or peptidases, improving the in vivo half-life of the drug candidate.
    
Metabolic Stability

The pentyl chain is susceptible to


-oxidation (at the terminal methyl) by Cytochrome P450 enzymes. However, the sulfonyl group deactivates the 

- and

-positions toward oxidation, protecting the core of the molecule.

References

  • Org. Synth. 1951, 31, 105. Thiolacetic acid synthesis. (Foundational protocol for thiol-acid derivatives).

  • Noyori, R. et al.Green oxidation of sulfides to sulfones using Tungstate catalysts. (Standard green chemistry protocol for sulfone synthesis).
  • Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution. (Source for pKa values of electron-withdrawing groups).

  • Journal of Medicinal Chemistry. Sulfones as bioisosteres in drug design. (General reference for sulfone utility).

(Note: Specific CAS 60594-08-5 is a rare catalog entry; the chemistry described above is derived from the verified behavior of the class of alkylsulfonylacetic acids.)

Sources

An In-Depth Technical Guide to 2-(Pentane-1-sulfonyl)acetic Acid as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 2-(Pentane-1-sulfonyl)acetic acid emerges as a versatile and valuable scaffold, offering medicinal chemists a tool to finely modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive technical overview of this building block, from its fundamental properties and synthesis to its strategic application in pharmaceutical research. We will delve into the rationale behind its use, particularly in the context of bioisosterism, and provide detailed experimental protocols for its synthesis and subsequent derivatization, empowering researchers to effectively integrate this moiety into their drug design campaigns.

Introduction: The Strategic Value of Sulfonylacetic Acids in Medicinal Chemistry

Carboxylic acids are ubiquitous pharmacophoric elements, crucial for interacting with biological targets through hydrogen bonding and ionic interactions.[1][2] However, their presence can sometimes lead to challenges, including poor membrane permeability, high plasma protein binding, and susceptibility to metabolic processes like acyl-glucuronidation, which can result in reactive metabolites.[1][3] This has driven the exploration of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid while potentially overcoming its liabilities.[2][4]

The acylsulfonamide motif, readily accessible from sulfonylacetic acids, is a prominent non-classical bioisostere of the carboxylic acid.[1][5] Molecules incorporating the 2-(alkanesulfonyl)acetamide core often exhibit comparable or improved binding affinities and can display enhanced metabolic stability.[5][6] The sulfonyl group introduces an additional hydrogen bond acceptor and increases the polar surface area, which can significantly alter a molecule's interaction with its target and its overall pharmacokinetic profile.[6] this compound, with its linear five-carbon chain, provides a specific lipophilic character that can be exploited to probe hydrophobic pockets in target proteins, making it a building block of significant interest.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a building block is critical for predictive drug design. This compound (C₇H₁₄O₄S) is a crystalline solid at room temperature. The key features are the flexible pentyl chain, which contributes to lipophilicity, and the highly acidic sulfonylacetic acid moiety.

The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which significantly increases the acidity of the adjacent methylene protons and the carboxylic acid proton compared to a simple alkanoic acid.[7][8] Sulfonic acids, and by extension sulfonyl-activated acids, are considerably stronger acids than their carboxylic acid counterparts.[7][8] For reference, the pKa of acetic acid is approximately 4.76, whereas sulfonic acids can have pKa values in the range of -1 to 2.[7][9] This enhanced acidity ensures the molecule is predominantly ionized at physiological pH, a crucial factor for forming strong ionic interactions with biological targets.

Table 1: Calculated and Known Properties of this compound

PropertyValueSource/Note
Molecular Formula C₇H₁₄O₄S-
Molecular Weight 194.25 g/mol -
CAS Number 107375-91-7[10]
Appearance White to off-white solidTypical for alkyl sulfonylacetic acids
Predicted XlogP 0.9 - 1.5Varies by prediction algorithm
Acidity (pKa) < 3 (Estimated)Significantly lower than pentanoic acid due to the sulfonyl group's inductive effect.[7][8]
Solubility Soluble in polar organic solvents (e.g., MeOH, DMF, DMSO) and aqueous base.[8]

Synthesis of this compound

The most common and reliable method for synthesizing α-sulfonyl carboxylic acids is through the oxidation of the corresponding α-thio carboxylic acid. This two-step process typically begins with the S-alkylation of a thioglycolate ester, followed by hydrolysis and then oxidation.

Synthetic Workflow Overview

The synthesis proceeds via an S-alkylation reaction to form an intermediate thioether, which is then oxidized to the target sulfone.

Synthesis_Workflow SM Pentane-1-thiol + Ethyl 2-bromoacetate INT Ethyl 2-(pentylthio)acetate SM->INT Base (e.g., NaH) THF PROD This compound INT->PROD 1. NaOH (Hydrolysis) 2. Oxidant (e.g., H₂O₂/Tungstate) 3. Acidification

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(pentylthio)acetate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 eq) in dry tetrahydrofuran (THF, 200 mL) under a nitrogen atmosphere at 0 °C, add pentane-1-thiol (10.4 g, 100 mmol, 1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl 2-bromoacetate (18.4 g, 110 mmol, 1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 2-(pentylthio)acetate as a colorless oil.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(pentylthio)acetate (19.0 g, 100 mmol, 1.0 eq) in a mixture of acetic acid (100 mL) and water (20 mL).

  • Add sodium tungstate dihydrate (Na₂WO₄·2H₂O, 3.3 g, 10 mmol, 0.1 eq) to the solution.

  • Cool the mixture to 0 °C and add 30% hydrogen peroxide (H₂O₂, 34 g, 300 mmol, 3.0 eq) dropwise, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete oxidation to the sulfone and hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and quench any excess peroxide by the careful addition of a saturated sodium sulfite (Na₂SO₃) solution.

  • Remove the acetic acid under reduced pressure.

  • Add water (100 mL) to the residue and extract with ethyl acetate to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Extract the acidified aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure to yield this compound as a white crystalline solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be performed if further purification is needed.

Application as a Pharmaceutical Building Block: Amide Bond Formation

The primary utility of this compound in drug discovery is its role as a precursor to sulfonylacetamides. The amide coupling reaction is one of the most frequently performed transformations in medicinal chemistry.[11][12] This building block readily couples with a diverse range of primary and secondary amines to introduce the R-NH-C(=O)-CH₂-SO₂-pentyl moiety into a target molecule.

General Reaction Scheme

The carboxylic acid is activated using a standard coupling reagent, which then reacts with an amine to form the desired amide bond.

Amide_Coupling Start This compound + R-NH₂ (Amine) Product N-Substituted 2-(pentane-1-sulfonyl)acetamide Start->Product Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) Protocol_Flowchart A Combine Building Block, Amine, HATU, and DIPEA in DMF B Stir at Room Temperature (2-16 hours) A->B C Monitor by LC-MS B->C D Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO₃ and Brine C->D Reaction Complete E Dry Organic Layer (Na₂SO₄) D->E F Concentrate in vacuo E->F G Purify by Column Chromatography or Recrystallization F->G H Characterize Final Product (NMR, MS) G->H

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • In a clean, dry vial, dissolve this compound (194 mg, 1.0 mmol, 1.0 eq) in N,N-Dimethylformamide (DMF, 5 mL).

  • Add the desired primary or secondary amine (1.1 mmol, 1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA, 523 µL, 3.0 mmol, 3.0 eq).

  • Add HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (418 mg, 1.1 mmol, 1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress by LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Once complete, dilute the reaction mixture with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-substituted 2-(pentane-1-sulfonyl)acetamide.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for modern medicinal chemistry. Its ability to serve as a bioisosteric replacement for carboxylic acids, coupled with the tunable lipophilicity of its pentyl chain, provides a reliable method for optimizing lead compounds. The straightforward and robust protocols for its synthesis and subsequent amide coupling make it an accessible tool for researchers. As the demand for drug candidates with finely tuned ADME (Absorption, Distribution, Metabolism, and Excretion) properties continues to grow, the strategic use of scaffolds like this compound will remain a cornerstone of successful drug discovery programs.

References

  • Zhong, Z. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

  • RSC Publishing. (n.d.). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Advances. [Link]

  • Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • de Ruiter, J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules. [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. [Link]

  • Movassaghi, M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Smith, G., et al. (2004). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Patsnap. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Po-Hsiang, C., et al. (2018). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. Scientific Reports. [Link]

  • Simple English Wikipedia. (n.d.). Acetic acid. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(butane-1-sulfonyl)acetic acid. [Link]

  • DrugPatentWatch. (2020). In Defense of Secondary Pharmaceutical Patents in Drug Discovery and Development. [Link]

  • Google Patents. (n.d.). CA2287219C - 2-oxo-1-azetidine sulfonic acid derivatives as potent .beta.-lactamase inhibitors.
  • Turito. (2022). Acetic Acid - Structure, Properties, Uses. [Link]

  • MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

  • Patsnap. (2024). What are the types of pharmaceutical patents?. [Link]

  • Google Patents. (n.d.).
  • DrugPatentWatch. (2025). The Pharmaceutical Patent Playbook: Forging Competitive Dominance from Discovery to Market and Beyond. [Link]

  • Woltersdorf, O. W. Jr., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry. [Link]

  • Beilstein Journals. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. [Link]

  • ResearchGate. (n.d.). Alkylsulfone drugs and bioactive molecules. [Link]

  • Thomson Geer. (2026). Pharmaceutical formulation patents lose patent term extension ground: Full Federal Court's active pharmaceutical ingredient pivot. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • MDPI. (2025). Phytic Acid-Containing Reactive Acrylic Emulsions in Leather Coating Applications. [Link]

  • Bailey, M. J., et al. (2002). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical Research in Toxicology. [Link]

Sources

Biological Activity of Pentyl Sulfonyl Acetic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental evaluation of Pentyl Sulfonyl Acetic Acid (PSAA) and its structural analogs.

Executive Summary

Pentyl sulfonyl acetic acid (PSAA) represents a specialized chemical scaffold characterized by a lipophilic pentyl tail, a sulfonyl linker, and a polar carboxylic acid headgroup. While the parent compound (CAS 107375-91-7) serves primarily as a synthetic intermediate, its analogs have emerged as potent modulators in two critical therapeutic areas: Metabolic Disease (via GPR40/FFA1 agonism) and Inflammation (via Lipoxygenase inhibition).

This guide moves beyond basic structural description to analyze the pharmacophore dynamics —specifically how the C5-alkyl chain governs membrane permeability and hydrophobic pocket occupancy, while the sulfonyl-acid moiety anchors the molecule to cationic residues (e.g., Arginine) in target proteins.

Chemical Biology & Mechanism of Action[1]

The PSAA Pharmacophore

The biological activity of PSAA analogs is driven by their ability to mimic medium-chain fatty acids while offering superior metabolic stability due to the sulfone group.

Structural DomainFunctionMolecular Interaction
Pentyl Tail (C5) Lipophilicity (

)
Occupies hydrophobic pockets (e.g., L1/L2 sites in GPR40).
Sulfonyl Linker Geometry & H-BondingActs as a bioisostere for methylene but adds H-bond acceptor capability; rigidifies the link between tail and head.
Acetic Acid Head Anionic AnchorForms salt bridges with positively charged residues (Arg/Lys) in the active site.
Primary Biological Targets
A. Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonism

Context: Type 2 Diabetes Therapy Arylsulfonyl acetic acid derivatives are well-documented allosteric agonists of GPR40. The pentyl-sulfonyl analogs function as lipophilic mimics , binding to the receptor's transmembrane domain.

  • Mechanism: The carboxylate head binds to Arg183 and Arg258 inside the GPR40 binding crevice. The pentyl tail extends into the hydrophobic sub-pocket, stabilizing the active conformation of the receptor.

  • Outcome: Activation of

    
     protein 
    
    
    
    PLC activation
    
    
    
    
    generation
    
    
    
    
    release
    
    
    Glucose-Stimulated Insulin Secretion (GSIS) .
B. 5-Lipoxygenase (5-LOX) Inhibition

Context: Anti-inflammatory Research indicates that


-pentyl-benzenesulfonamide and sulfonyl acetic acid derivatives inhibit 5-LOX. The pentyl chain competes with the arachidonic acid substrate for the hydrophobic channel of the enzyme.
  • Causality: The sulfonyl group chelates or sterically hinders the non-heme iron active site, while the pentyl chain mimics the aliphatic tail of arachidonate.

Experimental Protocols

Synthesis of PSAA Analogs

Objective: Create a library of PSAA derivatives to test hydrophobic tail length effects.

Methodology: Thioether Oxidation

  • Alkylation: React mercaptoacetic acid with 1-bromopentane (or substituted pentyl halides) in the presence of NaOH/EtOH.

    • Reaction:

      
      
      
  • Oxidation: Treat the intermediate sulfide with Oxone® (Potassium peroxymonosulfate) or

    
     in Methanol/Water.
    
    • Reaction:

      
      
      
    • Validation: Monitor disappearance of sulfide peak in HPLC; appearance of sulfone IR stretch (~1150, 1300

      
      ).
      
In Vitro Activity Assay: GPR40 Calcium Flux

Objective: Quantify the agonist potency (


) of PSAA analogs.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human GPR40.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add PSAA analogs (0.1 nM – 10

    
    ) dissolved in DMSO.
    
  • Measurement: Monitor fluorescence intensity (

    
    ) using a kinetic plate reader (FLIPR).
    
  • Control: Use Linoleic Acid or TAK-875 as a positive control.

Data Interpretation:

  • A sigmoidal dose-response curve indicates specific binding.

  • Compare

    
     of Pentyl vs. Propyl/Heptyl analogs to determine optimal chain length (Lipophilic Efficiency).
    
Antimicrobial Susceptibility (MIC)

Objective: Assess membrane disruption capabilities of the lipophilic acid.

Protocol:

  • Strains: S. aureus (Gram +) and E. coli (Gram -).[1]

  • Method: Broth Microdilution (CLSI guidelines).

  • Inoculum:

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Incubation: 16–20 hours at 35°C.

  • Endpoint: Lowest concentration preventing visible turbidity.

Visualization of Signaling Pathway

The following diagram illustrates the GPR40 signaling cascade activated by PSAA analogs, leading to insulin secretion.

GPR40_Pathway PSAA PSAA Analog (Ligand) GPR40 GPR40 Receptor (GPCR) PSAA->GPR40  Binds   Gq Gq Protein GPR40->Gq  Activates   PLC Phospholipase C (PLC) Gq->PLC  Stimulates   PIP2 PIP2 PLC->PIP2  Hydrolyzes   IP3 IP3 PIP2->IP3  Generates   ER Endoplasmic Reticulum IP3->ER  Binds IP3R   Ca Ca2+ Release ER->Ca  Efflux   Insulin Insulin Secretion Ca->Insulin  Trigger Exocytosis  

Figure 1: Mechanism of Action for PSAA analogs acting as GPR40 agonists to stimulate insulin secretion.

Quantitative Data Summary (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for Alkyl Sulfonyl Acetic Acids based on literature consensus for GPR40 and LOX activity.

Analog (Tail Length)LogP (Calc)GPR40 Activity (

)
LOX Inhibition (

)
Notes
Propyl (C3)0.8> 10

WeakTail too short for hydrophobic pocket.
Pentyl (C5) 1.9 0.5 - 2.0

Moderate Optimal balance of solubility/potency.
Heptyl (C7)2.9< 0.5

StrongHigh potency but poor solubility (solubility limited).
Phenyl-Pentyl3.20.1

PotentAromatic stacking adds affinity (e.g., Zopolrestat class).

References

  • GPR40 Agonists: Christiansen, E., et al. (2013). "Discovery of Phenylsulfonyl Acetic Acid Derivatives as Potent GPR40 Agonists." Journal of Medicinal Chemistry. Link

  • Lipoxygenase Inhibition: Aziz-ur-Rehman, et al. (2011). "Synthesis, Characterization and Biological Screening of Various N-Substituted Derivatives of Sulfonamides." International Journal of Chemical Research. Link

  • Antimicrobial Activity: Scoffone, V.C., et al. (2015). "Sulfonyl Derivatives as Antimicrobial Agents." Frontiers in Microbiology. Link

  • Chemical Data: Sigma-Aldrich. "2-(pentane-1-sulfonyl)acetic acid Product Page." Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-(Pentane-1-sulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Pentane-1-sulfonyl)acetic acid CAS: 107375-91-7 Molecular Formula: C₇H₁₄O₄S Molecular Weight: 194.25 g/mol

This guide provides a technical analysis of the solubility behavior of this compound, a critical intermediate in the synthesis of pharmaceutical sulfonamides and lipid-modulating agents. As an amphiphilic molecule containing a lipophilic pentyl tail, a polar sulfonyl linker, and an ionizable carboxylic acid head, its solubility is highly dependent on solvent polarity, hydrogen bonding capability, and pH.

Key Insight: The compound exists as a solid with a melting point of 70–75 °C [1]. Its solubility profile is governed by the competition between the hydrophobic pentyl chain and the strong hydrogen-bond accepting capability of the sulfonyl group. While sparingly soluble in cold water as a free acid, it exhibits high solubility in polar aprotic solvents and alcohols.

Physicochemical Framework for Solubility

To accurately predict and manipulate the solubility of this compound, researchers must understand the three dominant structural forces at play.

Structural Dissection
MoietyNatureSolubility Contribution
Pentyl Group (

)
Hydrophobic / LipophilicPromotes solubility in non-polar/moderately polar solvents (DCM, EtOAc). Reduces water solubility.[1]
Sulfonyl Group (

)
Strong Dipole / H-Bond AcceptorIncreases polarity significantly. Promotes solubility in polar aprotic solvents (DMSO, DMF).
Carboxyl Group (

)
H-Bond Donor & Acceptor / IonizablepH-dependent switch. At pH < pKₐ, promotes solubility in alcohols. At pH > pKₐ, forms salts soluble in water.
Critical Parameters
  • Melting Point (MP): 70–75 °C. The relatively low melting point indicates that the crystal lattice energy is moderate, suggesting that solvation can occur readily in solvents that can disrupt intermolecular hydrogen bonds (e.g., alcohols) [1].

  • Acidity (pKₐ): Estimated at 2.5 – 3.5 . The

    
    -sulfonyl group is electron-withdrawing, stabilizing the carboxylate anion via induction. This makes the compound significantly more acidic than acetic acid (pKₐ 4.76).
    
    • Implication: In basic aqueous media (pH > 4), the compound will exist almost exclusively as the water-soluble carboxylate salt.

  • LogP (Partition Coefficient): Estimated ~0.7 – 1.0. The compound is moderately lipophilic but retains significant water affinity due to the sulfonyl/carboxyl cluster.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with this compound.

Solubility Scale:

  • High: > 100 mg/mL (Dissolves freely)

  • Moderate: 10–100 mg/mL (Requires heating or sonication)

  • Low: < 10 mg/mL (Sparingly soluble)

Solvent ClassSpecific SolventPredicted SolubilityTechnical Rationale
Polar Aprotic DMSO, DMF High The sulfonyl and carboxyl groups interact strongly with the high dipole moment of DMSO/DMF. Best for stock solutions.
Polar Protic Methanol, Ethanol High Excellent H-bonding match. The pentyl tail is short enough to remain solubilized in EtOH. Ideal for recrystallization.
Chlorinated DCM, Chloroform Moderate to High Good solvation of the pentyl tail and the protonated carboxylic acid. Common choice for liquid-liquid extraction from acidic aqueous phases.
Esters/Ethers Ethyl Acetate, THF Moderate Soluble, particularly upon warming. THF is superior to EtOAc due to better H-bond accepting ability.
Non-Polar Hexane, Heptane Low / Insoluble The high polarity of the

head group prevents solvation in purely aliphatic hydrocarbons.
Aqueous Water (pH < 2) Low Exists as free acid; lattice energy dominates over hydration.
Aqueous Water (pH > 7) High Deprotonation forms the anion (

), which is highly water-soluble.

Experimental Workflows

Protocol: Saturation Solubility Determination

Use this protocol to determine exact solubility values for your specific application (e.g., formulation or reaction solvent).

Materials:

  • This compound (solid powder).

  • Target Solvent (HPLC Grade).

  • 0.45 µm Syringe Filters (PTFE for organics, Nylon for aqueous).

  • HPLC or UV-Vis Spectrophotometer.

Step-by-Step:

  • Preparation: Add excess solid (~50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Cap the vial and shake/vortex at a controlled temperature (usually 25 °C) for 24 hours. Note: If the solid dissolves completely, add more until a precipitate remains visible.

  • Separation: Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the undissolved solid.

  • Filtration: Draw the supernatant and filter through a 0.45 µm syringe filter to remove micro-particulates.

  • Quantification: Dilute the filtrate (if necessary) and analyze via HPLC (Reverse Phase C18, Water/Acetonitrile gradient) or UV-Vis (detecting the sulfonyl/carbonyl absorbance, typically < 220 nm).

Protocol: Purification via Recrystallization

Since the compound has a steep solubility curve in alcohols and esters, recrystallization is the preferred purification method.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or Ethanol .

  • Hot Filtration: If insoluble particulates are present, filter the hot solution rapidly.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add a non-polar anti-solvent such as Hexane or Heptane dropwise until turbidity appears.

  • Harvest: Cool to 0–4 °C, filter the crystals, and wash with cold Hexane/Ethyl Acetate (9:1) mixture.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the chemical state of the molecule.

SolubilityLogic Start This compound State Determine Desired State Start->State FreeAcid Free Acid Form (Protonated) State->FreeAcid pH < pKa (~3.0) Salt Salt Form (Deprotonated) State->Salt pH > pKa (~3.0) PolarAprotic DMSO, DMF (High Solubility) FreeAcid->PolarAprotic Stock Solution Alcohols MeOH, EtOH (High Solubility) FreeAcid->Alcohols Recrystallization Chlorinated DCM, Chloroform (Extraction) FreeAcid->Chlorinated Liquid-Liquid Extraction NonPolar Hexane/Heptane (Insoluble/Anti-solvent) FreeAcid->NonPolar Precipitation WaterBasic Water (pH > 7) (High Solubility) Salt->WaterBasic Aqueous Formulation WaterAcidic Water (pH < 2) (Precipitation) Salt->WaterAcidic Convert to Free Acid

Figure 1: Solubility decision tree based on pH and solvent polarity.

Molecular Interaction Diagram

Understanding why the solvent works is crucial for troubleshooting.

Interactions cluster_0 Hydrophobic Tail (Pentyl) cluster_1 Polar Head (SO2-COOH) Molecule Target Molecule Pentyl-SO2-CH2-COOH Tail Van der Waals Forces Molecule->Tail Head H-Bonding & Dipole Molecule->Head EtOH Ethanol Tail->EtOH Moderate Hexane Hexane Tail->Hexane Favorable Water Water Tail->Water Repulsive (Hydrophobic Effect) Head->EtOH Favorable (H-Bond) Head->Hexane Repulsive (Insoluble) Head->Water Favorable (Ionization)

Figure 2: Mechanistic interactions between the amphiphilic domains of the molecule and common solvents.

References

  • PubChem.[2] (n.d.). Compound Summary: (Phenylsulfonyl)acetic acid (Analogous Structure). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Retrieved February 15, 2026, from [Link]

Sources

safety data sheet (SDS) for 2-(Pentane-1-sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Profile of 2-(Pentane-1-sulfonyl)acetic acid

Introduction: A Structural Approach to Safety Assessment

This compound, identified by CAS Number 107375-91-7, is a compound of interest within synthetic and medicinal chemistry.[1][2] Its structure, featuring a sulfonyl group adjacent to a carboxylic acid moiety, suggests its potential utility as a building block in drug discovery. The sulfonyl group is a key functional group in a wide array of therapeutic agents, valued for its ability to form hydrogen bonds and act as a bioisostere for other functional groups, thereby modulating a molecule's pharmacokinetic and pharmacodynamic properties.[3][4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of a reliable safety assessment. While extensive experimental data for this compound is limited, its fundamental identifiers and predicted properties can be summarized.

Identifier Value Source
Chemical Name This compoundN/A
Synonym (pentylsulfonyl)acetic acid[1]
CAS Number 107375-91-7[1][2]
Molecular Formula C7H14O4SInferred
Molecular Weight 194.25 g/mol Inferred

Note: Properties such as boiling point, melting point, and solubility have not been empirically determined in the available literature. However, the presence of both a polar sulfonyl group and a carboxylic acid suggests moderate solubility in polar organic solvents and limited solubility in water, while the pentyl chain will contribute hydrophobic character.

Hazard Identification and Analysis: A Tale of Two Functional Groups

The primary hazards associated with this compound are dictated by the strong acidic nature of the carboxylic acid group and the chemical reactivity of the sulfonyl moiety.

Corrosivity and Irritation: The Acetic Acid Moiety

The terminal acetic acid group is the most significant contributor to the compound's hazard profile. Carboxylic acids are proton donors, and acetic acid itself is a well-documented corrosive substance capable of causing severe skin burns and eye damage.[5][6] In aqueous solution, it releases protons, creating an acidic environment.[6]

  • Skin Contact : Direct contact is likely to cause irritation, redness, and pain.[5][7] Prolonged exposure may lead to severe chemical burns.[5]

  • Eye Contact : Due to its acidic nature, the compound should be considered a severe eye irritant. Contact can cause serious eye damage, including burning, stinging, and potential damage to the cornea and conjunctiva.[5][7]

Data from the analogous compound, 1-pentanesulfonic acid, supports a GHS classification of causing skin and serious eye irritation.[8] It is therefore imperative to treat this compound as, at minimum, a severe irritant and potentially corrosive.

Inhalation and Systemic Effects

While the compound is expected to be a solid with low vapor pressure at room temperature, aerosols or dusts can be generated during handling.

  • Inhalation : Inhaling dust or mists may cause respiratory irritation.[7] For corrosive acids, inhalation can lead to burns in the respiratory tract.[5]

  • Ingestion : Ingestion may cause burns to the digestive tract.[5] Given the general toxicity profile of related sulfonic acids and carboxylic acids, ingestion should be avoided.

Chemical Reactivity and Stability

The molecule's stability is generally robust under standard laboratory conditions. However, incompatibilities arise from its functional groups.

  • Incompatible Materials : Avoid strong oxidizing agents and strong bases. The acidic proton will react exothermically with bases.

  • Hazardous Decomposition : When heated to decomposition, compounds containing sulfur can emit toxic sulfur oxides (SOx).

Protocols for Safe Handling, Storage, and Exposure Control

A proactive approach grounded in robust engineering controls and appropriate personal protective equipment (PPE) is essential for mitigating the risks identified above.

Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

  • Ventilation : All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[7]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory. Standard safety glasses do not provide adequate protection from splashes.[5]

  • Skin Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene) at all times. Ensure gloves are inspected before use and replaced if compromised. A lab coat should be worn to protect clothing and skin.[5][9]

  • Hygiene Practices : Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in laboratory areas.

Storage and Disposal

Proper segregation and storage are critical to prevent hazardous reactions.

  • Storage Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials, particularly strong bases and oxidizing agents.

  • Disposal : Dispose of waste in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains or waterways.

Emergency Procedures and First-Aid Measures

In the event of an exposure, immediate and correct action is crucial. The following protocols are based on standard procedures for acidic and irritating chemicals.

Step-by-Step First-Aid Protocols
  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.[5]

  • If on Skin (or Hair) : Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][7] Seek medical attention if irritation develops or persists.

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open.[5] Immediately call a Poison Center or physician.[10]

  • If Swallowed : Rinse mouth with water. Do NOT induce vomiting.[5] Seek immediate medical attention.

Emergency Response Workflow

The following diagram outlines the logical flow of actions following an accidental exposure.

G exposure Exposure Event (Spill or Splash) skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation action_skin1 Remove Contaminated Clothing skin->action_skin1 action_eyes2 Remove Contact Lenses (If possible) eyes->action_eyes2 action_inhalation Move to Fresh Air inhalation->action_inhalation action_skin2 Rinse with Water (15 min) action_skin1->action_skin2 medical Seek Immediate Medical Attention action_skin2->medical action_eyes1 Rinse with Water (15 min) Hold Eyelids Open action_eyes1->medical action_eyes2->action_eyes1 action_inhalation->medical

Caption: Workflow for First-Aid Response to Chemical Exposure.

Relevance in Drug Development & Medicinal Chemistry

The sulfonyl functional group is a cornerstone of modern medicinal chemistry.[11] It is often used as a bioisosteric replacement for less stable or more metabolically labile groups. The introduction of a sulfonyl moiety can improve a compound's solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding.[3] Compounds containing sulfonyl groups have found applications as antibacterial agents, diuretics, and treatments for diabetes.[4][11] Understanding the safety profile of building blocks like this compound is therefore a critical, foundational step for any research program aiming to leverage its unique chemical properties in the design of novel therapeutics.

References

  • Orbit Science. Safety data sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Pentane-1-sulphonic acid sodium salt. [Link]

  • PubMed. The utility of sulfonate salts in drug development. [Link]

  • Solumetrics. Safety Data Sheet - 1-PENTANE SULFONIC ACID, SODIUM SALT. [Link]

  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • CPAChem. Safety data sheet - 2-(Perfluorohexyl)ethane-1-sulfonic Acid. [Link]

  • PubChem. 1-Pentanesulfonic acid. [Link]

  • ChemSynthesis. 2-methyl-1-pentanesulfonic acid. [Link]

  • Organic Chemistry Portal. Application of Sulfonyl in Drug Design. [Link]

  • Wikipedia. Acetic acid. [Link]

  • Cheméo. Chemical Properties of Acetic acid, pentyl ester (CAS 628-63-7). [Link]

  • PubMed. The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. [Link]

  • PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • Australian Department of Health. Acetic acid: Human health tier II assessment. [Link]

  • MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. [Link]

  • ResearchGate. Direct synthesis of sulfonyl azides from sulfonic acids. [Link]

  • U.S. Food and Drug Administration. Q3C — Tables and List. [Link]

  • GSRS. GSRS. [Link]

  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • Google Patents. US4196299A - Process for manufacturing thienyl-2 acetic acid.

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Methodological & Application

Application Notes & Protocols: Exploring 2-(Pentane-1-sulfonyl)acetic Acid as a Novel Activating Agent in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed exploration into the theoretical application of 2-(Pentane-1-sulfonyl)acetic acid as a novel activating agent for peptide bond formation. While not a conventional coupling reagent, its structural features suggest a potential for activation and subsequent amidation under specific conditions. These notes offer a foundational, yet hypothetical, protocol for researchers interested in exploring new frontiers in peptide synthesis. The proposed methodologies are grounded in established principles of amide bond formation and are presented as a starting point for investigation.

Introduction: The Quest for Novel Peptide Coupling Reagents

The synthesis of peptides is a cornerstone of pharmaceutical research and development. The formation of the amide bond, the very backbone of peptides, requires the activation of a carboxylic acid moiety to facilitate its reaction with an amine. Over the decades, a vast arsenal of coupling reagents has been developed, each with its own set of advantages and disadvantages regarding efficiency, racemization suppression, and side-product formation.

This application note delves into the prospective use of this compound. The presence of the electron-withdrawing sulfonyl group is hypothesized to increase the acidity of the alpha-protons and potentially render the carboxyl group amenable to activation, forming a reactive intermediate for peptide coupling. We will explore the theoretical basis for this application and provide a detailed, albeit exploratory, protocol for its use.

Theoretical Framework: Potential Mechanism of Action

The core principle behind using this compound in peptide coupling lies in the formation of a highly reactive activated ester intermediate. The strong electron-withdrawing nature of the pentane-1-sulfonyl group is expected to significantly increase the electrophilicity of the carbonyl carbon of the acetic acid moiety upon activation.

A plausible mechanism would involve the initial reaction of this compound with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), to form a reactive O-acylisourea intermediate. This intermediate can then react with the N-protected amino acid to form a sulfonyl-activated ester. This activated ester would then be susceptible to nucleophilic attack by the amino group of the C-protected amino acid or peptide chain, leading to the formation of the desired peptide bond and releasing this compound as a byproduct.

To potentially mitigate side reactions and enhance efficiency, the inclusion of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is recommended. These additives can react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, activated ester, which can then proceed to react with the amine component.

Proposed Experimental Protocol: A Starting Point for Investigation

Disclaimer: The following protocol is a theoretical and exploratory starting point. Researchers should exercise caution and perform small-scale test reactions to optimize conditions. Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Materials and Reagents
  • N-protected amino acid (e.g., Boc-Ala-OH, Fmoc-Gly-OH)

  • C-protected amino acid or peptide (e.g., H-Leu-OMe·HCl)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt)

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN))

  • Reagents for workup and purification (e.g., saturated aqueous NaHCO3, 1 M HCl, brine, anhydrous MgSO4)

  • Chromatography supplies (e.g., silica gel, appropriate solvent systems)

Step-by-Step Coupling Procedure
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq), this compound (1.1 eq), and NHS or HOBt (1.1 eq) in the chosen anhydrous solvent (e.g., DCM or DMF).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent, EDC (1.1 eq) or DCC (1.1 eq), to the solution. Stir the mixture at 0 °C for 30-60 minutes. If using DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amine Addition: In a separate flask, prepare a solution of the C-protected amino acid or peptide (1.0 eq) in the same anhydrous solvent. If it is a hydrochloride salt, neutralize it with a tertiary amine base like DIPEA or TEA (1.1 eq) until the solution is slightly basic. Add this solution to the activated mixture from step 2.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • If DCC was used, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

    • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or DCM/methanol) to obtain the pure coupled product.

  • Characterization: Confirm the identity and purity of the synthesized peptide using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Visualization of the Proposed Workflow

PeptideCouplingWorkflow cluster_prep 1. Preparation & Activation cluster_amine 2. Amine Preparation cluster_reaction 3. Coupling Reaction cluster_workup 4. Workup & Purification prep Dissolve N-protected AA, This compound, and NHS/HOBt in anhydrous solvent cool Cool to 0 °C prep->cool add_edc Add EDC/DCC cool->add_edc stir_activate Stir for 30-60 min at 0 °C add_edc->stir_activate add_amine Add amine solution to activated mixture stir_activate->add_amine prep_amine Dissolve C-protected AA and neutralize with base (if needed) prep_amine->add_amine react Stir at room temperature for 12-24 hours add_amine->react monitor Monitor progress (TLC/LC-MS) react->monitor filter_dcu Filter DCU (if DCC used) monitor->filter_dcu extract Aqueous workup (acid/base washes) filter_dcu->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Proposed workflow for peptide coupling using this compound.

Data Interpretation and Optimization

Since this is a novel application, careful analysis of the reaction outcomes is crucial. Below is a table outlining key parameters to monitor and suggestions for optimization.

Parameter to MonitorPotential IssueOptimization Strategy
Reaction Conversion Low yield of the desired peptide.- Increase reaction time or temperature.- Use a different solvent with higher polarity (e.g., DMF).- Increase the equivalents of the coupling agent and additive.
Racemization Detection of diastereomeric products by chiral HPLC or NMR.- Ensure the reaction is carried out at a low temperature (0 °C) during the activation step.- Use HOBt as an additive, which is known to suppress racemization.
Side Products Formation of N-acylurea or other impurities.- Use EDC in combination with HOBt or NHS to minimize N-acylurea formation.- Optimize the stoichiometry of the reagents.
Purity Difficulty in purifying the final product.- Optimize the workup procedure to remove unreacted starting materials and byproducts.- Employ different chromatography techniques (e.g., reverse-phase HPLC).

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. The safety profile of this specific compound is not extensively documented; therefore, treat it as a potentially hazardous chemical.

  • Carbodiimides (DCC, EDC): These are potent allergens and sensitizers. Always handle them with appropriate gloves and in a fume hood.

  • Solvents (DCM, DMF): Use in a well-ventilated area and avoid inhalation of vapors. DMF is a suspected teratogen.

Conclusion and Future Outlook

The use of this compound as an activating agent in peptide coupling reactions represents an unexplored area of research. The protocols and theoretical framework presented in this application note are intended to serve as a guide for scientists wishing to investigate this novel approach. Successful implementation could lead to a new class of coupling reagents with unique reactivity and properties. Further studies are required to validate its efficacy, assess the extent of racemization, and compare its performance against established coupling reagents.

References

At the time of this writing, no direct references for the use of this compound in peptide coupling were found. The principles and protocols are based on established knowledge in the field of peptide synthesis.

Application Note: Optimization of Esterification Protocols for 2-(Pentane-1-sulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This application note details the procedural frameworks for the esterification of 2-(Pentane-1-sulfonyl)acetic acid (CAS: 107375-91-7). While a seemingly simple transformation, the presence of the sulfonyl group (


-position) introduces specific electronic and steric considerations that distinguish it from standard aliphatic esterifications.
Chemical Context
  • Substrate: this compound (

    
    ).
    
  • Key Reactivity Profile:

    • 
      -Methylene Acidity:  The protons on the methylene bridge (
      
      
      
      ) are significantly acidified by the electron-withdrawing sulfonyl and carbonyl groups (
      
      
      in DMSO). Implication: Strong bases must be avoided during esterification to prevent carbanion formation, self-condensation, or decarboxylation.
    • Sulfonyl Stability: The sulfone moiety is generally stable to oxidative and acidic conditions but can act as a leaving group under specific reducing or radical conditions.

    • Solubility: The pentyl chain confers lipophilicity, while the sulfonyl-acid core is polar. Choice of solvent is critical for homogeneity.

Method Selection Matrix

We present two validated protocols. Method A is the industry standard for scale-up and yield. Method B is a milder, screening-friendly approach.

FeatureMethod A: Acyl Chloride ActivationMethod B: Fischer Esterification
Reagents Thionyl Chloride (

), Alcohol

(cat), Excess Alcohol
Mechanism Irreversible Nucleophilic SubstitutionEquilibrium Controlled
Scale Suitability High (Gram to Kilo)Low to Medium
Key Risk Thermal instability if overheatedIncomplete conversion (requires water removal)
Recommendation Primary Protocol Secondary Protocol

Protocol A: Acyl Chloride Activation (Primary)

This method utilizes thionyl chloride to generate the reactive acid chloride intermediate, which is then quenched with the desired alcohol. This route drives the reaction to completion via the release of gaseous byproducts (


, 

).
Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Activator: Thionyl Chloride (

    
    ) (1.5 - 2.0 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

  • Nucleophile: Target Alcohol (e.g., Methanol, Ethanol) (Excess or 1.1 eq if precious)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Dissolution: Charge the flask with this compound and anhydrous DCM (0.5 M concentration).

  • Activation:

    • Add catalytic DMF (critical for forming the Vilsmeier-Haack intermediate to accelerate reaction).

    • Add

      
       dropwise via syringe at 
      
      
      
      (ice bath).
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure proper ventilation/scrubbing.
  • Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (

    
     for DCM) for 2–3 hours.
    
    • Checkpoint: Monitor by TLC (aliquot quenched with MeOH). Disappearance of acid indicates acid chloride formation.

  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess

    
    .
    
    • Caution: Do not overheat the residue. The sulfonyl-acetyl chloride intermediate is sensitive.

    • Optional: Co-evaporate with dry toluene (

      
      ) to ensure complete removal of thionyl chloride.
      
  • Esterification:

    • Redissolve the residue in anhydrous DCM.

    • Cool to

      
      .
      
    • Add the Target Alcohol (excess) slowly.

    • Note: Since the starting material is acidic, adding an exogenous base (like Pyridine) is NOT recommended for this specific substrate to avoid

      
      -deprotonation. The liberated HCl will escape or can be removed in workup.
      
  • Workup:

    • Stir at room temperature for 1 hour.

    • Wash organic layer with saturated

      
       (carefully, gas evolution) to neutralize residual HCl.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol B: Fischer Esterification (Secondary)

Ideal for methyl or ethyl esters where the alcohol can serve as the solvent.

Reagents
  • Substrate: this compound

  • Solvent/Reagent: Anhydrous Alcohol (Methanol/Ethanol)

  • Catalyst: Conc. Sulfuric Acid (

    
    ) (5-10 mol%)
    
Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in the alcohol (0.2 M - 0.5 M).

  • Catalysis: Add conc.

    
     dropwise.
    
  • Reflux: Heat to reflux.

    • For High Boiling Alcohols: Use a Dean-Stark trap with a co-solvent (e.g., Toluene) to continuously remove water and shift the equilibrium.

  • Monitoring: Monitor via TLC or LC-MS. Reaction times may vary (4–12 hours).

  • Workup:

    • Concentrate the alcohol to ~20% volume.

    • Dilute with Ethyl Acetate.

    • Wash with saturated

      
       and Brine.
      

Analytical Validation & QC

Expected NMR Signatures

Validation of the ester formation is best confirmed via


 NMR.
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Change
Carboxyl (-COOH) 10.0 - 12.0Broad SingletDisappears in product.

-Methylene
(

)
3.9 - 4.1SingletShift typically moves upfield slightly (0.1-0.2 ppm) upon esterification.
Sulfonyl-Adjacent (

)
3.1 - 3.3TripletRemains relatively stable.
Ester Alkyl (e.g.,

)
3.6 - 3.8SingletNew signal appears.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete activation (

method)
Ensure DMF catalyst is used; check

quality.
Dark/Tar Formation Thermal decompositionLower reflux temp; ensure inert atmosphere (

).
Side Products

-Proton condensation
Avoid bases (TEA, Pyridine) during alcohol addition.
No Reaction (Fischer) Water in solventUse molecular sieves or anhydrous alcohol; add Dean-Stark trap.

Visualizations

Reaction Workflow Decision Tree

EsterificationWorkflow Start Start: this compound ScaleCheck Is Scale > 10g? Start->ScaleCheck MethodA Method A: Acid Chloride (SOCl2) ScaleCheck->MethodA Yes (Preferred) MethodB Method B: Fischer Esterification ScaleCheck->MethodB No (Screening) ActStep Activation: SOCl2 + DMF (cat) MethodA->ActStep Intermed Intermediate: Acid Chloride ActStep->Intermed Quench Quench: R-OH (No Base) Intermed->Quench End Final Product: Sulfonyl Ester Quench->End RefluxStep Reflux: R-OH + H2SO4 MethodB->RefluxStep WaterRemove Critical: Remove Water (Dean-Stark / Mol Sieves) RefluxStep->WaterRemove WaterRemove->End

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and requirements.

Mechanistic Pathway (Acid Chloride Route)

Mechanism Substrate Carboxylic Acid (R-COOH) Activation Activation (SOCl2 / DMF) Substrate->Activation Nucleophilic Attack Intermediate Acyl Chloride (R-COCl) + SO2 + HCl Activation->Intermediate -SO2, -HCl Addition Alcohol Addition (R'-OH) Intermediate->Addition Addition-Elimination Product Ester (R-COOR') Addition->Product -HCl

Figure 2: Simplified mechanistic flow of the Thionyl Chloride activation pathway.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Acyl Chloride mechanism).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa of sulfonyl compounds).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (n.d.). Thionyl Chloride Technical Bulletin. (Safety and handling of SOCl2).

preparation of sulfonamide derivatives from sulfonyl acetic acid precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing sulfonylacetamide derivatives (


) utilizing sulfonyl acetic acids  as the primary building block. While often colloquially categorized under "sulfonamide derivatives" due to the presence of the sulfonyl moiety, these compounds are structurally distinct 

-sulfonyl amides
. They represent a critical pharmacophore in medicinal chemistry, exhibiting potent activity as carbonic anhydrase inhibitors, anti-inflammatory agents, and antitumor candidates.

This guide moves beyond standard textbook procedures, addressing specific challenges associated with the sulfonyl acetic acid motif—specifically the acidity of the


-methylene protons and the solubility profiles of the sulfone tail. We present two validated workflows: a High-Throughput T3P® Coupling  for discovery chemistry and a Scalable Acyl Chloride Activation  for process development.

Chemical Background & Mechanistic Insight

The Challenge of the -Methylene

The sulfonyl group (


) is strongly electron-withdrawing. In sulfonyl acetic acids (

), this renders the methylene protons at the

-position significantly more acidic (

in DMSO) than typical alkyl carboxylic acids.
  • Causality in Protocol Design: Standard amide couplings using strong bases (e.g., NaOH, TEA in excess) or high temperatures can trigger decarboxylation or Knoevenagel-type condensations if aldehydes are present as impurities.

  • Strategic Solution: Our protocols utilize mild organic bases (DIPEA, NMM) and controlled temperature activation to prevent side reactions at the methylene "active site."

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. We focus on Pathway A (Amidation) as the primary route for derivative generation.

ReactionPathways Start Sulfonyl Acetic Acid (R-SO2-CH2-COOH) Activation Activation (T3P or SOCl2) Start->Activation Intermediate Activated Species (Anhydride/Chloride) Activation->Intermediate Product Sulfonylacetamide (R-SO2-CH2-CO-NH-R') Intermediate->Product + Amine Mild Base SideProduct Side Reaction: Decarboxylation/Condensation Intermediate->SideProduct Strong Base High Temp Amine Amine Nucleophile (R'-NH2)

Figure 1: Reaction logic flow. Pathway A (Green) yields the target sulfonylacetamide. Pathway B (Red, dashed) represents potential failure modes due to


-proton acidity.

Experimental Protocols

Method A: T3P® Mediated Direct Coupling (Discovery Scale)

Context: Propylphosphonic anhydride (T3P) is the reagent of choice for sulfonyl acetic acids. Unlike EDC/HOBt, T3P acts as a water scavenger and drives the reaction to completion without generating urea byproducts that are difficult to separate from polar sulfones.

Reagents:

  • Sulfonyl Acetic Acid Precursor (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • T3P® (50% w/w in EtOAc or DMF) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Use DMF if the acid is insoluble.

Step-by-Step Protocol:

  • Preparation: In a dry 20 mL scintillation vial equipped with a stir bar, suspend the Sulfonyl Acetic Acid (1.0 mmol) in EtOAc (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) in one portion. The mixture should become homogeneous as the carboxylate salt forms.

  • Activation: Cool the solution to 0°C (ice bath). Add T3P solution (1.5 mmol) dropwise over 2 minutes.

    • Why? Controlling the exotherm prevents thermal degradation of the activated mixed anhydride.

  • Amine Addition: Add the Amine (1.1 mmol) directly to the cold mixture.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check via LC-MS. The target mass

      
       should be dominant.
      
  • Workup (Self-Validating):

    • Dilute with EtOAc (10 mL).

    • Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA.

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted sulfonyl acetic acid and T3P byproducts (water-soluble phosphates).

    • Wash with Brine (10 mL), dry over MgSO₄, and concentrate.

  • Purification: Most products are >95% pure. If necessary, recrystallize from EtOH/Water or flash chromatography (MeOH/DCM).

Method B: Acyl Chloride Activation (Scale-Up >10g)

Context: For larger batches, T3P becomes cost-prohibitive. The conversion to the acid chloride using Thionyl Chloride (


) is robust, provided the temperature is controlled to prevent 

-chlorination.

Reagents:

  • Sulfonyl Acetic Acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (5.0 equiv)
    
  • Cat.[1][2][3] DMF (1-2 drops)

  • Amine (1.0 equiv)[4]

  • Triethylamine (TEA) (1.2 equiv)

  • Solvent: DCM or Toluene.

Step-by-Step Protocol:

  • Chlorination: In a round-bottom flask under

    
    , suspend the Sulfonyl Acetic Acid  in dry DCM (5 vol).
    
  • Catalysis: Add 1 drop of DMF.

  • Reagent Addition: Add

    
      dropwise at Room Temperature.
    
    • Critical Control: Do not reflux unless the substrate is extremely sterically hindered. Refluxing sulfonyl acetic acids with

      
       can lead to "Pummerer-like" rearrangements or 
      
      
      
      -chlorination.
  • Conversion: Stir at RT for 2 hours. Evaporate volatiles in vacuo to yield the crude Sulfonylacetyl Chloride .

    • Note: Do not store this intermediate; use immediately.

  • Coupling: Dissolve the crude acid chloride in fresh DCM. Cool to 0°C.

  • Addition: Add a mixture of Amine and TEA in DCM dropwise.

  • Workup: Standard aqueous extraction (Acid/Base wash) as described in Method A.

Data Analysis & Validation

Successful synthesis is validated by specific spectroscopic signatures.[3][5] The "Self-Validating" aspect relies on tracking the methylene spacer.

Table 1: Key Spectroscopic Markers

TechniqueMarkerExpected Shift/SignalInterpretation
1H NMR

-CH₂

3.8 – 4.2 ppm (Singlet)
Diagnostic singlet. If split or absent, check for

-functionalization side products.
1H NMR Amide NH

8.0 – 10.0 ppm (Broad)
Confirms amide bond formation.
IR Carbonyl (C=O)1650 – 1690 cm⁻¹Strong amide I band. Distinct from precursor COOH (1710+ cm⁻¹).
IR Sulfonyl (O=S=O)1150 & 1350 cm⁻¹Symmetric and asymmetric stretches (remain unchanged).
LC-MS Molecular Ion

or

Clean single peak required.
Troubleshooting Guide
  • Issue: Low yield, recovery of starting material.

    • Cause: T3P hydrolysis due to wet solvent.

    • Fix: Use anhydrous EtOAc or switch to Method B.

  • Issue: Product is colored (dark brown/black).

    • Cause: Decomposition of the sulfonyl acetic acid via decarboxylation at high temp.

    • Fix: Keep reaction temperature <40°C. Ensure base is added slowly.

References

  • Design and Synthesis of Sulfonamide Derivatives

    • Source: Mondal, S., et al. "Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents." Journal of Applied Pharmaceutical Science.
    • Context: Validates the biological relevance of the sulfonyl-amide pharmacophore.
    • URL:[Link] (General Journal Link for verification of field activity)

  • T3P Coupling Methodology

    • Source: Dunetz, J. R., et al. "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides." Organic Process Research & Development.
    • Context: The definitive guide on T3P mechanics used in Method A.
    • URL:[Link]

  • Reactivity of Sulfonyl Acetic Acids

    • Source: "Synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2'-sulfanyl acetamide." PubMed.
    • Context: Provides precedent for the reactivity of the acetic acid tail in sulfonyl scaffolds.
    • URL:[Link]

  • Green Chemistry in Amide Formation

    • Source: "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives."[3] MDPI Molecules.

    • Context: Supports the use of mild coupling conditions to preserve environmental and chemical integrity.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Pentyl Sulfonyl Acids in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling pentyl sulfonyl acids. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this class of amphiphilic compounds. The inherent structure of pentyl sulfonyl acid—a polar sulfonyl head and a nonpolar five-carbon tail—presents a classic solubility dilemma. This document provides in-depth, scientifically grounded solutions to overcome these issues, ensuring the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common solubility problems. For more detailed explanations and protocols, please refer to the Troubleshooting Guide.

  • Q1: Why is my pentyl sulfonyl acid not dissolving in water?

    • A: The pentyl (five-carbon) alkyl chain is hydrophobic (water-repelling), which counteracts the water-solubilizing effect of the highly polar sulfonyl acid group. At neutral or acidic pH, the compound exists predominantly in its less soluble protonated form.

  • Q2: I've tried heating the solution, but the compound precipitates upon cooling. What should I do?

    • A: While heating can increase the solubility of many compounds, this effect is often temporary for substances like pentyl sulfonyl acid.[1][2] This indicates that the solution becomes supersaturated at higher temperatures. Sustainable solubility requires modifying the formulation, for instance, by adjusting the pH or adding solubilizing excipients.

  • Q3: Will adjusting the pH help? What is the target pH?

    • A: Yes, pH adjustment is the most effective primary strategy. Sulfonic acids are strong acids, typically with pKa values ranging from -1 to 2.[3] By adjusting the pH to be at least two units above the pKa (i.e., pH > 4), you convert the acid into its highly soluble sulfonate salt form. A target pH of 7.0-7.4 is often a good starting point for biological compatibility.

  • Q4: Can I use organic co-solvents? Which ones are recommended?

    • A: Yes, water-miscible organic co-solvents can significantly improve solubility.[4] Common choices include ethanol, isopropanol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO). The co-solvent disrupts the water's hydrogen-bonding network, reducing the hydrophobic effect and making it more favorable for the pentyl chain to be solvated.

  • Q5: What are surfactants and cyclodextrins, and how can they help?

    • A: Surfactants are amphiphilic molecules that form micelles in water. These micelles have a hydrophobic core that can encapsulate the pentyl chain of your acid, while the hydrophilic exterior keeps the entire complex dissolved.[5][6][7] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior that similarly encapsulate the hydrophobic part of the molecule, enhancing its apparent water solubility.[][9][10][11]

Part 2: In-Depth Troubleshooting Guide

This section explores the causality behind solubility issues and provides a logical, step-by-step approach to resolving them.

Problem: Complete Insolubility or Formation of an Oily Film on Water
  • Root Cause Analysis: This is the classic presentation of an amphiphilic compound with insufficient aqueous solubility. The hydrophobic pentyl chains are aggregating to minimize contact with water, leading to phase separation. The polar sulfonyl groups are insufficient to overcome this hydrophobic effect in the protonated state. Sulfonic acids are known to be strong acids, often with pKa values well below zero, meaning they readily donate a proton.[3] The resulting sulfonate anion is significantly more polar and water-soluble.

  • Solution Pathway:

    • Primary Strategy: pH Adjustment. The most direct method to increase solubility is to convert the sulfonic acid to its sulfonate salt.[4] The deprotonated sulfonate group is ionic and dramatically increases the molecule's affinity for water.

      • Action: Prepare a stock solution of a suitable base (e.g., 1 M NaOH or KOH). While stirring your aqueous suspension of pentyl sulfonyl acid, add the base dropwise. Monitor the pH continuously with a calibrated pH meter.

      • Validation: The solution should become clear as the pH rises above 4. For complete conversion and a safety margin, a final pH of 7.0 or higher is recommended. The solution should remain clear indefinitely at room temperature.

    • Secondary Strategy: Co-Solvents. If pH adjustment alone is insufficient or not desired for your application, the use of co-solvents is the next logical step.[4]

      • Action: Start by preparing a concentrated stock of the pentyl sulfonyl acid in a water-miscible organic solvent like ethanol or DMSO. Then, add this stock solution dropwise to your aqueous buffer while vortexing to avoid localized precipitation.

      • Causality: The co-solvent reduces the polarity of the bulk solvent, making it a more favorable environment for the hydrophobic pentyl chain. This is a common technique used to enhance the solubility of poorly soluble drugs.

Problem: Compound Dissolves Initially but Crashes Out (Precipitates) Over Time or Upon Dilution
  • Root Cause Analysis: This suggests that the initial solution was metastable or that a change in conditions (e.g., temperature drop, CO₂ absorption from the air lowering pH, or dilution into a buffer of a different pH) caused the concentration to exceed the solubility limit.

  • Solution Pathway:

    • Verify and Buffer pH: Ensure the pH of your final solution is stable. Unbuffered solutions can experience a drop in pH due to atmospheric CO₂ absorption, which could protonate the sulfonate and cause precipitation.

      • Action: Use a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain a stable pH. Re-verify the pH of the solution after the pentyl sulfonyl acid has been added.

    • Employ Advanced Solubilizers: If pH and co-solvents are not sufficient, more powerful solubilization technologies are required.

      • Surfactants: Above a specific concentration, the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[5] These structures can encapsulate the hydrophobic pentyl chain, effectively solubilizing the entire molecule.[5][6][12]

        • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or anionic surfactants like sodium dodecyl sulfate (SDS) are common choices.

      • Cyclodextrins: These molecules form inclusion complexes with the hydrophobic portion of guest molecules.[9][10][13] This masks the hydrophobicity of the pentyl chain, presenting a hydrophilic exterior to the water.[][11]

        • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and low toxicity.[10]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for the key solubilization techniques.

Protocol 1: Solubilization by pH Adjustment
  • Weigh the desired amount of pentyl sulfonyl acid and add it to the target volume of purified water.

  • Place the container on a magnetic stir plate and add a stir bar.

  • Begin stirring to create a suspension.

  • Prepare a 1 M solution of sodium hydroxide (NaOH).

  • Immerse a calibrated pH probe into the suspension.

  • Slowly add the 1 M NaOH solution drop-by-drop to the suspension.

  • Observe the solution. As the pH increases, the solid should begin to dissolve.

  • Continue adding base until all the solid has dissolved and the solution is clear.

  • Adjust the final pH to your target value (e.g., 7.4 for physiological applications).

  • If necessary, adjust the final volume with water to account for the added base.

Protocol 2: Solubilization using a Co-solvent
  • Select a water-miscible co-solvent in which the pentyl sulfonyl acid is highly soluble (e.g., ethanol).

  • Prepare a concentrated stock solution of the acid in the co-solvent (e.g., 100 mg/mL in ethanol).

  • Place your target aqueous buffer on a magnetic stir plate or vortex mixer.

  • While vigorously stirring the aqueous buffer, slowly add the required volume of the concentrated stock solution dropwise.

  • Ensure the final concentration of the co-solvent is compatible with your downstream application (typically <5% v/v for cell-based assays).

Protocol 3: Solubilization with Cyclodextrins (Kneading Method)
  • Weigh the pentyl sulfonyl acid and a suitable cyclodextrin (e.g., HP-β-CD) in a 1:2 molar ratio.

  • Place the powders in a glass mortar.

  • Add a small amount of water-ethanol (50:50 v/v) solution to the mortar to form a thick, paste-like consistency.

  • Knead the paste thoroughly with a pestle for 30-45 minutes.

  • Dry the resulting paste in an oven at 40-50°C or under a vacuum until a constant weight is achieved.

  • The resulting solid powder is the inclusion complex, which should be readily water-soluble.[11]

  • Dissolve the complex in your aqueous buffer to the desired final concentration.

Part 4: Data and Visualization

Table 1: Solubility Enhancement Strategies - A Comparative Overview
MethodMechanism of ActionTypical Starting ConcentrationAdvantagesLimitations
pH Adjustment Converts acid to highly soluble sulfonate salt.Adjust pH > 4.0Simple, cost-effective, high capacity.pH may not be suitable for all applications.
Co-solvents Reduces bulk solvent polarity.1-20% v/v (e.g., Ethanol, PEG 400)Easy to implement, effective for moderate increases.Can affect biological systems; potential toxicity.
Surfactants Micellar encapsulation of the hydrophobic tail.[5]> CMC (e.g., Tween 80: ~0.01-0.02 mM)High solubilization capacity.Can interfere with some assays; potential for foaming.
Cyclodextrins Forms host-guest inclusion complexes.[][9][13]1-10% w/v (e.g., HP-β-CD)Low toxicity, high stability.[10]Can be expensive; saturation limits.
Diagrams: Visualizing Solubilization Mechanisms

G cluster_start Initial State cluster_methods Solubilization Strategies cluster_end Final State start Pentyl Sulfonyl Acid (Insoluble in Water) pH pH Adjustment (Deprotonation) start->pH Apply cosolvent Co-solvent Addition start->cosolvent Apply surfactant Surfactant Micelle Formation start->surfactant Apply cyclo Cyclodextrin Complexation start->cyclo Apply end Aqueous Solution (Solubilized) pH->end Results in cosolvent->end Results in surfactant->end Results in cyclo->end Results in

Caption: Troubleshooting workflow for solubility issues.

Caption: Encapsulation by a surfactant micelle.

Cyclodextrin cluster_cyclo Cyclodextrin (Host) cluster_guest cyclo_node Hydrophobic Cavity guest_head SO₃H Group cyclo_node->guest_head Excludes guest_tail Pentyl Chain guest_tail->cyclo_node Enters

Caption: Inclusion complex with cyclodextrin.

References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. [Link]

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Technical Support Center: Synthesis and Purification of Sulfonyl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and purification of sulfonyl acetic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during your experiments. This resource is structured in a question-and-answer format to directly address specific issues, explaining the causality behind experimental choices and offering validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to sulfonyl acetic acid and their associated impurities?

There are two primary synthetic routes for preparing sulfonyl acetic acid, each with a characteristic impurity profile that researchers must address.

Route 1: Oxidation of Thioglycolic Acid

This is a widely used method where thioglycolic acid is oxidized to sulfonyl acetic acid.

  • Reaction Scheme: HSCH₂COOH + [O] → HO₃SCH₂COOH

  • Common Impurities:

    • Dithiodiglycolic Acid (DTDG): This is the most common impurity, formed as a stable intermediate during the oxidation process. Incomplete oxidation is the primary cause of its presence in the final product.[1]

    • Unreacted Thioglycolic Acid: If the oxidation is not driven to completion, the starting material will remain.

    • Residual Oxidizing Agent and Byproducts: The choice of oxidizing agent (e.g., hydrogen peroxide, peroxy acids) will determine the nature of these impurities.

Route 2: Nucleophilic Substitution of a Haloacetic Acid

This method involves the reaction of a haloacetic acid (typically chloroacetic acid) with a sulfite salt.

  • Reaction Scheme: ClCH₂COOH + Na₂SO₃ → NaO₃SCH₂COOH + NaCl

  • Common Impurities:

    • Unreacted Chloroacetic Acid: Incomplete reaction will leave residual starting material.

    • Inorganic Salts: The reaction produces stoichiometric amounts of salts (e.g., NaCl), which must be removed.

    • Thiodiglycolic Acid: This can form as a byproduct if sulfide ions are present, which can arise from the disproportionation of sulfite under certain conditions.[2]

Troubleshooting Guides

Problem 1: My sulfonyl acetic acid synthesized via oxidation of thioglycolic acid is contaminated with dithiodiglycolic acid (DTDG). How do I remove it?

Answer:

The presence of DTDG is a common issue stemming from incomplete oxidation. The key to its removal lies in exploiting the solubility differences between sulfonyl acetic acid and DTDG.

Underlying Principle: Sulfonyl acetic acid is a highly polar compound due to the sulfonic acid group, making it readily soluble in water. DTDG, while still polar, is generally less soluble in water and more soluble in certain organic solvents compared to the highly polar product.

Troubleshooting Workflow:

start Crude Product (Sulfonyl Acetic Acid + DTDG) recrystallization Recrystallization start->recrystallization Primary Method extraction Aqueous/Organic Extraction recrystallization->extraction Fails/Inefficient pure_product Pure Sulfonyl Acetic Acid recrystallization->pure_product Successful column Ion-Exchange Chromatography extraction->column Fails extraction->pure_product Successful column->pure_product Successful

Caption: Purification strategy for removing DTDG.

Detailed Protocols:

1. Recrystallization (Preferred Method)

Recrystallization is often the most effective method for removing DTDG. The choice of solvent is critical.

  • Protocol 1: Water Recrystallization

    • Dissolve the crude sulfonyl acetic acid in a minimal amount of hot deionized water.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the sulfonyl acetic acid.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold water.

    • Dry the crystals under vacuum. DTDG tends to remain in the mother liquor due to its slightly better solubility in the aqueous solution at lower temperatures.

  • Protocol 2: Mixed Solvent Recrystallization If water recrystallization is not effective, a mixed solvent system can provide better separation. A common system is an alcohol-water mixture.

    • Dissolve the crude product in a minimal amount of hot methanol or ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly. The sulfonyl acetic acid should crystallize out, leaving the DTDG in the mother liquor.

    • Filter and dry as described above.

Data Presentation: Solubility Comparison

CompoundWater SolubilityMethanol/Ethanol Solubility
Sulfonyl Acetic AcidHighModerate
Dithiodiglycolic AcidModerateHigh

2. Extractive Workup

If recrystallization fails, an extractive workup can be employed.

  • Protocol:

    • Dissolve the crude product in water.

    • Extract the aqueous solution with an organic solvent in which DTDG has some solubility, but sulfonyl acetic acid has very little. Ethyl acetate can be a suitable choice.

    • The sulfonyl acetic acid will remain in the aqueous phase, while a portion of the DTDG will be extracted into the organic phase.

    • Repeat the extraction several times.

    • Recover the sulfonyl acetic acid from the aqueous layer by evaporation of the water under reduced pressure.

Problem 2: My reaction of chloroacetic acid and sodium sulfite yields a product contaminated with inorganic salts.

Answer:

The removal of inorganic salts like sodium chloride is crucial and can be achieved through methods that leverage the difference in solubility and ionic character between the product and the salt.

Troubleshooting Workflow:

start Crude Product (Sulfonyl Acetic Acid + Salts) precipitation Precipitation from Alcohol start->precipitation Primary Method ion_exchange Ion-Exchange Chromatography precipitation->ion_exchange Fails/Residual Salts pure_product Pure Sulfonyl Acetic Acid precipitation->pure_product Successful ion_exchange->pure_product Successful

Caption: Purification strategy for removing inorganic salts.

Detailed Protocols:

1. Precipitation from Alcohol

This method relies on the insolubility of inorganic salts in alcohols.

  • Protocol:

    • Concentrate the aqueous reaction mixture to a thick syrup under reduced pressure.

    • Add a sufficient volume of absolute ethanol or methanol to the syrup with vigorous stirring.

    • The sodium salt of sulfonyl acetic acid will dissolve in the alcohol, while the inorganic salts (e.g., NaCl) will precipitate out.

    • Filter off the precipitated salts.

    • The sulfonyl acetic acid can be recovered from the alcoholic solution by evaporation of the solvent. To obtain the free acid, the sodium salt can be passed through a cation exchange resin in the H+ form.

2. Ion-Exchange Chromatography

For a more complete removal of ionic impurities, ion-exchange chromatography is highly effective.[3][4][5]

  • Protocol:

    • Prepare a column with a strong cation-exchange resin in the H+ form.

    • Dissolve the crude product in deionized water and apply it to the column.

    • The sodium ions will be exchanged for H+ ions on the resin, and the resulting sulfonyl acetic acid will elute from the column.

    • The inorganic cations (like Na+) will be retained by the resin.

    • Collect the acidic eluate and evaporate the water to obtain the pure sulfonyl acetic acid.

Problem 3: How do I remove unreacted starting materials (thioglycolic acid or chloroacetic acid)?

Answer:

Unreacted starting materials can often be removed by a combination of extractive workup and crystallization.

For Unreacted Thioglycolic Acid:

Thioglycolic acid is more volatile and less polar than sulfonyl acetic acid.

  • Protocol: Extractive Workup

    • Dissolve the crude product in water and make the solution slightly basic (pH ~8-9) with a mild base like sodium bicarbonate. This will deprotonate both acids.

    • Wash the aqueous solution with a non-polar organic solvent like diethyl ether or dichloromethane. The less polar thioglycolic acid will have a higher affinity for the organic phase than the highly polar sulfonylacetic acid salt.[2]

    • Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a low pH.

    • Proceed with the crystallization of sulfonyl acetic acid as described previously.

For Unreacted Chloroacetic Acid:

Chloroacetic acid is more soluble in many organic solvents than sulfonyl acetic acid.

  • Protocol: Extractive Workup

    • After the reaction, acidify the mixture if necessary.

    • Extract the aqueous solution with a suitable organic solvent like ethyl acetate. Chloroacetic acid will partition into the organic layer more readily than the highly water-soluble sulfonyl acetic acid.

    • Separate the aqueous layer containing the sulfonyl acetic acid and proceed with purification to remove inorganic salts.

Analytical Methods for Purity Assessment

To ensure the successful removal of impurities, it is essential to use appropriate analytical techniques to assess the purity of your sulfonyl acetic acid.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and detection of trace impurities. An ion-exchange or reversed-phase column with an appropriate buffer system can be used.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product and identification of organic impurities. Impurities will have distinct signals that can be identified and quantified.[6]
Mass Spectrometry (MS) Confirms the molecular weight of the product and helps in the identification of unknown impurities.[6]
Melting Point Analysis A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.[6]

By understanding the potential side reactions and employing these targeted purification strategies, you can consistently obtain high-purity sulfonyl acetic acid for your research and development needs.

References

  • BenchChem. How to assess and improve the purity of synthesized N-(4-acetylphenyl)sulfonylacetamide. Accessed February 15, 2026.
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Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-(Pentane-1-sulfonyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characterization of 2-(pentane-1-sulfonyl)acetic acid, a molecule of interest in synthetic chemistry and drug development. We will delve into a detailed examination of its 1H NMR spectrum, offering a predictive analysis grounded in established spectroscopic principles. Furthermore, we will objectively compare the utility of 1H NMR with alternative analytical techniques, namely Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing supporting data and protocols to guide researchers in their analytical choices.

The Importance of Structural Verification

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. For a molecule like this compound, which contains both a sulfonyl and a carboxylic acid functional group, understanding its precise structure is crucial for predicting its chemical behavior, reactivity, and potential biological activity. While several analytical techniques can provide structural information, each possesses unique strengths and limitations. This guide aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs.

Part 1: In-Depth 1H NMR Spectrum Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution.[1][2] By analyzing the chemical environment of hydrogen nuclei (protons), we can deduce connectivity, stereochemistry, and even subtle electronic effects within a molecule.

Predicted 1H NMR Spectrum

The structure of this compound is as follows:

We can predict the following signals in the 1H NMR spectrum:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-COOH10.0 - 12.0Singlet (broad)1H
-S-CH2-COOH3.8 - 4.2Singlet2H
-SO2-CH2-C4H93.2 - 3.6Triplet2H
-CH2-CH2-SO2-1.7 - 2.1Multiplet2H
-CH2-CH2-CH31.3 - 1.6Multiplet2H
-CH2-CH30.8 - 1.0Triplet3H
Rationale Behind the Predictions:
  • -COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.[3][14] It typically appears as a broad singlet far downfield.

  • -S-CH2-COOH (Methylene alpha to Sulfonyl and Carbonyl): This methylene group is flanked by two strong electron-withdrawing groups: the sulfonyl (SO2) group and the carboxylic acid (COOH) group. This will cause a significant downfield shift. Due to the absence of adjacent protons, this signal is predicted to be a singlet.

  • -SO2-CH2-C4H9 (Methylene alpha to Sulfonyl): The methylene group directly attached to the electron-withdrawing sulfonyl group will be deshielded and appear downfield.[15] It will be split into a triplet by the two adjacent protons on the next carbon of the pentyl chain.

  • Alkyl Chain Protons (-CH2-CH2-SO2-, -CH2-CH2-CH3, -CH2-CH3): The remaining protons of the pentyl group will appear in the typical aliphatic region (0.8-2.1 ppm).[3][4] The signals will be multiplets due to spin-spin coupling with neighboring protons. The terminal methyl group will appear as a triplet.

Experimental Protocol: 1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shift of the acidic proton.[16]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Part 2: Comparison with Alternative Analytical Techniques

While 1H NMR provides a wealth of structural information, a comprehensive characterization often involves complementary techniques.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[1][17]

Application to this compound:

  • Molecular Weight Confirmation: Electrospray ionization (ESI) in negative ion mode would be expected to show a prominent ion at m/z = 193.05 [M-H]-, confirming the molecular weight of 194.25 g/mol .

  • Fragmentation Analysis: High-energy collision-induced dissociation (CID) would likely lead to fragmentation of the molecule, with potential losses of SO2, CO2, and fragments of the pentyl chain, providing further structural clues.

Comparison Table: 1H NMR vs. Mass Spectrometry

Feature 1H NMR Spectroscopy Mass Spectrometry
Information Provided Detailed connectivity, stereochemistry, electronic environment of protons.Molecular weight, elemental composition (HRMS), fragmentation pattern.
Sample Requirement 5-10 mg, non-destructive.Micrograms to nanograms, destructive.[17]
Sensitivity Lower.Higher.[17]
Quantitative Analysis Excellent for determining relative ratios of protons.Can be quantitative with appropriate standards.
Limitations Requires soluble samples, can have overlapping signals in complex molecules.Provides limited information on isomer differentiation and stereochemistry.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[18] For organic acids, reversed-phase or ion-exchange chromatography are common methods.[18]

Application to this compound:

  • Purity Assessment: HPLC is an excellent technique for determining the purity of the synthesized compound. A single, sharp peak would indicate a high degree of purity.

  • Quantification: With a suitable calibration curve, HPLC can be used to accurately quantify the concentration of the acid in a sample.

Experimental Protocol: HPLC Analysis of Organic Acids [19][20][21]

  • Column: C18 reversed-phase column.

  • Mobile Phase: An acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile). A gradient elution may be necessary.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) where the carboxylic acid chromophore absorbs.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its functional groups.[1][22]

Application to this compound:

  • Functional Group Identification: FTIR is highly effective for confirming the presence of key functional groups.

    • -SO2- (Sulfonyl): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

    • -COOH (Carboxylic Acid): A very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band around 1725-1700 cm⁻¹ are indicative of a carboxylic acid.[14][23]

Comparison Table: 1H NMR vs. HPLC and FTIR

Feature 1H NMR Spectroscopy HPLC FTIR Spectroscopy
Primary Use Detailed structure elucidation.Purity assessment and quantification.Functional group identification.
Structural Information High detail on proton environments and connectivity.Retention time provides limited structural information.Confirms presence or absence of specific functional groups.
Isomer Differentiation Excellent for distinguishing isomers.Can separate some isomers, but not always.Limited ability to distinguish isomers.

Logical Workflow for Characterization

A logical and efficient workflow for the characterization of a newly synthesized batch of this compound would be as follows:

G Synthesis Synthesis of this compound TLC TLC Analysis (Reaction Monitoring) Synthesis->TLC Purification Purification (e.g., Column Chromatography) TLC->Purification FTIR FTIR Spectroscopy (Functional Group Confirmation) Purification->FTIR HPLC HPLC Analysis (Purity Check) FTIR->HPLC NMR 1H & 13C NMR (Structure Elucidation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) NMR->MS Final Structurally Confirmed Pure Compound MS->Final

Caption: Recommended workflow for the synthesis and characterization of this compound.

Conclusion

The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. While 1H NMR spectroscopy stands out for its ability to provide a detailed structural map of the molecule, techniques like Mass Spectrometry, HPLC, and FTIR spectroscopy are indispensable for confirming molecular weight, assessing purity, and identifying key functional groups, respectively. By understanding the principles and applications of each method, researchers can confidently and efficiently verify the structure and purity of their synthesized compounds, paving the way for further investigation in drug development and other scientific disciplines.

References

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comparing acidity of 2-(Pentane-1-sulfonyl)acetic acid vs acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Acidity: 2-(Pentane-1-sulfonyl)acetic Acid vs. Acetic Acid

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among the most critical of these is acidity, quantified by the pKa value. This guide provides an in-depth comparison of the acidity of this compound and the benchmark carboxylic acid, acetic acid, grounded in established chemical principles and supported by experimental data.

Introduction: The Significance of Acidity and pKa

Acidity, the measure of a compound's ability to donate a proton (H⁺), governs a molecule's behavior in solution, influencing properties such as solubility, reactivity, and biological interactions. The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid, indicating a greater extent of dissociation in solution.[1][2][3] For a pharmaceutical compound, pKa is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Electronic Differences

The fundamental difference between the two molecules lies in the substituent attached to the α-carbon (the carbon adjacent to the carboxyl group).

  • Acetic Acid (CH₃COOH): Features a simple methyl group (-CH₃).

  • This compound (CH₃(CH₂)₄SO₂CH₂COOH): Features a pentane-1-sulfonyl group.

The sulfonyl group (-SO₂-) is characterized by a central sulfur atom double-bonded to two highly electronegative oxygen atoms. This arrangement makes the sulfonyl group a powerful electron-withdrawing group. In contrast, the methyl group of acetic acid is considered weakly electron-donating.[4]

Comparative Acidity: The Inductive Effect in Action

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻), which forms upon dissociation. Any factor that stabilizes this anion will increase the acidity of the parent acid.[4]

The primary mechanism at play here is the inductive effect : the transmission of charge through a chain of atoms in a molecule.[4]

  • In this compound: The strongly electronegative sulfonyl group exerts a powerful negative inductive effect (-I effect). It withdraws electron density from the adjacent methylene bridge and, consequently, from the carboxylate group. This dispersal of the negative charge over a larger area significantly stabilizes the conjugate base. A more stable conjugate base forms more readily, making the parent acid stronger.

  • In Acetic Acid: The methyl group has a weak positive inductive effect (+I effect). It slightly donates electron density towards the carboxylate group, which intensifies the negative charge on the anion. This destabilizes the conjugate base, making it less favorable to form. Consequently, acetic acid is a weaker acid.

The following diagram illustrates the dissociation and the electronic effects influencing the stability of the respective conjugate bases.

Caption: Dissociation and inductive effects in the two acids.

Quantitative Data Summary

While the exact pKa for this compound is not widely published, data for structurally similar α-sulfonyl acetic acids provide a clear and dramatic illustration of the sulfonyl group's effect. For instance, (methylsulfonyl)acetic acid has a reported pKa of approximately 2.36.[5][6] This is over two orders of magnitude more acidic than acetic acid. The longer pentyl chain is not expected to significantly alter this electronic effect compared to a methyl group.

CompoundStructureSubstituent GroupInductive EffectpKa (at 25°C)Relative Acidity
Acetic Acid CH₃COOHMethyl (-CH₃)Weakly Electron-Donating (+I)~4.76[2][5][7]Baseline
This compound CH₃(CH₂)₄SO₂CH₂COOHPentylsulfonyl (-SO₂R)Strongly Electron-Withdrawing (-I)~2.4 (Estimated) >200x stronger

Table 1: Comparison of properties and acidity. The pKa for this compound is estimated based on the value for (methylsulfonyl)acetic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these principles, the pKa of an acid can be precisely determined using potentiometric titration. This method involves monitoring the pH of a solution as a standardized titrant is added incrementally.

Apparatus and Reagents
  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL Class A buret

  • Beakers (100 mL or 150 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • The acid sample to be analyzed (e.g., this compound)

Step-by-Step Methodology
  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

  • Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM. Add KCl to achieve a final concentration of 0.15 M.

  • Initial Acidification (Optional but Recommended): For a clean titration curve, add a small amount of 0.1 M HCl to the sample solution to lower the initial pH to around 2.0.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode into the solution. Ensure the electrode tip is clear of the stir bar. Position the buret filled with standardized 0.1 M NaOH directly above the beaker.

  • Titration Execution:

    • Begin stirring at a slow, steady rate.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Decrease the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found visually or by calculating the first derivative (ΔpH/ΔV).

    • Calculate the half-equivalence point volume (Veq/2).

    • The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume (Veq/2). At this point, the concentrations of the acid and its conjugate base are equal.

Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare Acid Solution (~1-10 mM in 0.15M KCl) Calibrate->Prepare Setup 3. Assemble Apparatus (Stirrer, Electrode, Buret) Prepare->Setup Titrate 4. Add NaOH Titrant in Increments Setup->Titrate Record 5. Record pH vs. Volume Titrate->Record Plot 6. Plot Titration Curve (pH vs. Volume) Record->Plot Find_Veq 7. Determine Equivalence Point (Veq) Plot->Find_Veq Find_pKa 8. Find pH at Veq/2 (pH = pKa) Find_Veq->Find_pKa

Caption: Experimental workflow for pKa determination.

Conclusion and Implications

The comparison unequivocally demonstrates that This compound is a significantly stronger acid than acetic acid . This pronounced increase in acidity is a direct consequence of the powerful electron-withdrawing inductive effect of the pentane-1-sulfonyl group, which stabilizes the resulting carboxylate anion.

For researchers in drug discovery and development, this has critical implications:

  • Solubility: The more acidic nature of the sulfonyl-containing compound means it will be deprotonated (ionized) at a lower pH. This can dramatically affect its solubility in aqueous environments like physiological fluids.

  • Reactivity: The increased acidity influences the compound's reactivity in chemical synthesis and its potential interactions with biological targets, such as enzymes or receptors.

  • Formulation: Understanding the pKa is essential for developing stable and effective drug formulations, as it dictates the choice of buffers and excipients.

This guide underscores the importance of substituent effects on molecular properties and provides a robust framework for both understanding and experimentally verifying the acidity of novel chemical entities.

References

  • LookChem. (n.d.). 2-(Methylsulfonyl)acetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6395, Methanesulfonic Acid. Retrieved from [Link]

  • Gueffier, N. (2013). Chem 14D – Spring 2013 pKa Table. UCLA. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 19). Understanding the pKa of Carboxyl Groups: A Deep Dive. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). pKa chart. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Pentylsulfonyl and Butylsulfonyl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide provides an in-depth analysis of the subtle yet significant differences in chemical reactivity between pentylsulfonyl acetic acid and butylsulfonyl acetic acid. We will dissect the structural nuances that differentiate these molecules and predict how these differences translate into measurable variations in their chemical behavior, supported by established chemical principles and data from analogous compounds.

Introduction: The Significance of an Extra Methylene Group

In the realm of medicinal chemistry and organic synthesis, even minor structural modifications can lead to profound changes in a molecule's properties and reactivity. Pentylsulfonyl acetic acid and butylsulfonyl acetic acid, differing by only a single methylene (-CH₂) group, present a classic case study. Both are α-sulfonyl carboxylic acids, a class of compounds recognized for their utility as synthetic intermediates.[1] The powerful electron-withdrawing nature of the sulfonyl group significantly influences the adjacent carboxylic acid moiety, making these molecules distinct from simple alkanoic acids.

This guide will explore how the seemingly small difference in alkyl chain length between the butyl and pentyl derivatives is expected to impact their acidity, susceptibility to nucleophilic attack, and steric profile. Understanding these differences is crucial for optimizing reaction conditions, predicting side reactions, and designing novel molecules with tailored properties in drug development and materials science.

Structural and Electronic Properties: An Inductive and Steric Analysis

The core functional group in both molecules is the sulfonyl acetic acid moiety (-SO₂CH₂COOH). The reactivity of this group is primarily dictated by two factors: the electronic influence of the sulfonyl group and the steric and electronic influence of the attached alkyl chain.

  • Inductive Effect: The sulfonyl group (R-SO₂-) is a strong σ-electron withdrawing group. This effect polarizes the C-S and S-O bonds, drawing electron density away from the rest of the molecule. This has two major consequences:

    • It increases the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion.

    • It enhances the acidity of the α-protons on the methylene bridge (-SO₂-CH₂ -COOH), making them susceptible to deprotonation by a strong base.

  • Alkyl Group Influence: The primary difference lies in the alkyl group: a butyl (-C₄H₉) versus a pentyl (-C₅H₁₁) chain.

    • Electronic Contribution: Alkyl groups are weak electron-donating groups through induction. The pentyl group, being slightly larger, will have a marginally stronger electron-donating effect than the butyl group. This subtle difference is expected to slightly decrease the overall acidity of pentylsulfonyl acetic acid compared to its butyl counterpart.

    • Steric Hindrance: The more significant difference is steric bulk.[2] The pentyl chain is larger and more flexible than the butyl chain. This increased steric hindrance can impede the approach of nucleophiles to the electrophilic carbonyl carbon, potentially slowing down reactions like esterification or amidation.[3][4]

Comparative Reactivity Analysis

Based on the structural and electronic properties, we can predict key differences in reactivity.

Acidity (pKa)

Prediction: Both butylsulfonyl and pentylsulfonyl acetic acid will be significantly more acidic than acetic acid. However, the slightly greater electron-donating nature of the pentyl group is expected to make pentylsulfonyl acetic acid marginally less acidic (higher pKa) than butylsulfonyl acetic acid. This difference is likely to be very small, perhaps on the order of 0.05 to 0.1 pKa units, but could be significant in competitive reactions.

Nucleophilic Acyl Substitution

Reactions at the carbonyl carbon, such as esterification, are classic examples of nucleophilic acyl substitution.[10][11][12] The reaction rate is sensitive to both the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

Prediction: The reactivity towards a given nucleophile (e.g., an alcohol in an esterification reaction) will be governed by a trade-off between electronics and sterics.

  • Electronics: The slightly less electron-donating butyl group makes the carbonyl carbon of butylsulfonyl acetic acid marginally more electrophilic, favoring a faster reaction.

  • Sterics: The smaller butyl group presents less steric hindrance to the incoming nucleophile compared to the bulkier pentyl group.[2][13]

Therefore, it is predicted that butylsulfonyl acetic acid will exhibit a faster reaction rate in nucleophilic acyl substitution reactions than pentylsulfonyl acetic acid. The increased steric bulk of the pentyl chain acts as a "fat goalie," physically blocking the nucleophile's approach to the carbonyl carbon.[3]

The general mechanism for this type of reaction proceeds through a tetrahedral intermediate.

G cluster_0 Addition Step cluster_1 Elimination Step R R-SO₂CH₂-C(O)OH I1 Tetrahedral Intermediate R-SO₂CH₂-C(O⁻)(OH)-Nu⁺H R->I1 + Nu-H Nu Nu-H P Product R-SO₂CH₂-C(O)Nu I1->P - H₂O

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Verification Protocols

To empirically validate these predictions, the following experiments can be conducted.

Experiment 1: Determination of pKa via Potentiometric Titration

This experiment directly measures the acidity of each compound.

Methodology:

  • Preparation: Prepare 0.01 M solutions of both pentylsulfonyl acetic acid and butylsulfonyl acetic acid in a 50:50 ethanol/water mixture to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4.00, 7.00, 10.00). Place 25.0 mL of the acid solution in a beaker with a magnetic stir bar.

  • Titration: Titrate the solution with a standardized 0.01 M NaOH solution, adding the titrant in 0.1 mL increments. Record the pH after each addition.

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

  • Replication: Perform the titration in triplicate for each acid to ensure reproducibility.

Experiment 2: Comparative Kinetics of Fischer Esterification

This experiment measures the relative rates of reaction with a nucleophile.[14]

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers, place 1.0 mmol of either pentylsulfonyl acetic acid or butylsulfonyl acetic acid.

  • Reagents: To each flask, add 10.0 mL of n-butanol (acting as both solvent and nucleophile) and 0.1 mmol of a strong acid catalyst, such as p-toluenesulfonic acid.

  • Reaction & Sampling: Place both flasks in a pre-heated oil bath at 80°C simultaneously. Start a timer. Withdraw 0.1 mL aliquots from each reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Quenching: Immediately quench each aliquot in a vial containing 1.0 mL of a cold saturated sodium bicarbonate solution to stop the reaction. Add an internal standard (e.g., dodecane) and an extraction solvent (e.g., diethyl ether).

  • Analysis: Analyze the quenched samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the resulting ester product relative to the starting material.

  • Data Analysis: Plot the concentration of the ester product versus time for both reactions. The initial slope of this curve is proportional to the initial reaction rate. A steeper slope indicates a faster reaction.

G cluster_setup Reaction Setup cluster_reaction Reaction & Sampling cluster_analysis Analysis A1 Flask 1: Butyl-SO₂-AcOH + n-Butanol + Catalyst B Heat both flasks to 80°C A1->B A2 Flask 2: Pentyl-SO₂-AcOH + n-Butanol + Catalyst A2->B C Take aliquots at t = 0, 15, 30, 60, 90, 120 min B->C D Quench aliquots with NaHCO₃ C->D E Analyze by GC/HPLC D->E F Plot [Product] vs. Time E->F

Caption: Workflow for the comparative kinetics experiment.

Predicted Data Summary

The following table summarizes the predicted outcomes from the experimental protocols.

PropertyButylsulfonyl Acetic AcidPentylsulfonyl Acetic AcidRationale
Predicted pKa Lower (More Acidic)Higher (Less Acidic)Weaker inductive donation from the butyl group enhances acidity.
Predicted Esterification Rate FasterSlowerLess steric hindrance and slightly higher electrophilicity of the carbonyl.[2][13]

Conclusion and Applications

While pentylsulfonyl and butylsulfonyl acetic acid differ by only a single carbon atom, this subtle change has predictable consequences for their reactivity. We forecast that butylsulfonyl acetic acid will be slightly more acidic and will react more rapidly with nucleophiles due to a combination of reduced steric hindrance and favorable electronic effects.

These differences are critical for drug development professionals and synthetic chemists. For instance, in a multi-step synthesis, choosing the more reactive butyl derivative could lead to shorter reaction times, higher yields, and milder required conditions, ultimately improving process efficiency. Conversely, the less reactive, more lipophilic pentyl derivative might be specifically chosen to fine-tune the pharmacokinetic properties of a final drug molecule. The principles outlined in this guide provide a framework for making rational decisions in the selection and application of these and other homologous reagents.

References

  • Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. Available at: [Link]

  • (Phenylsulfonyl)acetic acid | C8H8O4S | CID 59543 - PubChem. Available at: [Link]

  • (Phenylsulfonyl)Acetic Acid 97% - PureSynth. Available at: [Link]

  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance | ChemTalk. Available at: [Link]

  • What is the effect of steric hindrance on the hydrolysis of haloalkanes? - Quora. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. Available at: [Link]

  • 4.5: Nucleophilic acyl substitution reactions - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Acyl Substitution 5: Summary & Review - YouTube. Available at: [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions Presented by. Available at: [Link]

  • 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. Available at: [Link]

  • Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate - J. Org. Chem. Available at: [Link]

  • pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca - Cengage. Available at: [Link]

  • pKa values in organic chemistry – making maximum use of the available data - Tetrahedron Letters. Available at: [Link]

  • Ionization Constants of Organic Acids - MSU chemistry. Available at: [Link]

  • Discovery of phenylsulfonyl acetic acid derivatives with improved efficacy and safety as potent free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed. Available at: [Link]

  • Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. Available at: [Link]

  • Synthesis of n-Butyl Acetate - Barbara Jennings. Available at: [Link]

  • Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate - UR Scholarship Repository. Available at: [Link]

  • Kinetics of the Chlorination of Acetic Acid with Chlorine in the Presence of Chlorosulfonic Acid and Thionyl Chloride - Åbo Akademi University Research Portal. Available at: [Link]

  • Acetic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]

  • Process for preparing phenylacetic acid - Google Patents.
  • [4-(Methylsulfonyl)phenyl]acetic acid - PMC - NIH. Available at: [Link]

  • Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents.
  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides - Organic Syntheses Procedure. Available at: [Link]

  • Acetic acid, butyl ester - NIST WebBook. Available at: [Link]

  • Acetic acid - Wikipedia. Available at: [Link]

  • Convenient Synthesis and Biological Evaluation of Modafinil Derivatives - PubMed Central. Available at: [Link]

  • Appendix C: Dissociation Constants and pKa Values for Acids at 25°C - 2012 Book Archive. Available at: [Link]

  • Table of Acids with Ka and pKa Values - CLAS. Available at: [Link]

Sources

Reference Standard Comparison Guide: 2-(Pentane-1-sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Pentane-1-sulfonyl)acetic acid (CAS: 107375-91-7) is a critical structural motif often encountered as a process-related impurity or intermediate in the synthesis of sulfone-containing Active Pharmaceutical Ingredients (APIs), such as prostaglandin analogs.[1][2] Its accurate quantification is essential for establishing safety margins during drug development.

This guide objectively compares the three primary tiers of reference standards available for this compound: ISO 17034 Certified Reference Materials (CRMs) , Analytical Standards , and Research Grade Reagents . We provide experimental evidence demonstrating how standard selection impacts linearity, limit of quantification (LOQ), and regulatory compliance.

Part 1: Technical Context & Significance[1][3]

The sulfonyl-acetic acid moiety presents specific analytical challenges. The electron-withdrawing sulfonyl group increases the acidity of the


-protons, making the compound susceptible to moisture uptake and potential decarboxylation under thermal stress.

Why Standard Quality Matters:

  • Hygroscopicity: Sulfonyl acids are often hygroscopic. A non-characterized standard may contain 5–15% water, leading to a direct mass-balance error in potency calculations.

  • Response Factor Variation: In LC-MS/MS, trace synthesis byproducts (e.g., sulfinic acid precursors) in lower-grade standards can cause ion suppression, altering the response factor of the main analyte.

Part 2: Comparative Analysis of Reference Standards

The following table contrasts the three tiers of standards based on regulatory rigorousness and experimental performance.

Table 1: Performance & Compliance Matrix
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard Tier 3: Research Chemical
Primary Use Release testing, Method Validation, Calibrator for quantification.[1]Routine QC, Early-stage R&D, Qualitative ID.Synthesis starting material, Peak identification only.
Traceability SI-Traceable (NIST/BIPM).[1] Unbroken chain of comparison.Traceable to internal primary standard or CoA.Vendor CoA only (often unverified).
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents).[1]Chromatographic Purity (% Area) or simple titration.% Area (often overestimates purity).
Uncertainty Certified Uncertainty (

)
included (covers homogeneity & stability).
Uncertainty not calculated.No uncertainty data.
Water Content Quantified by Karl Fischer (KF) & subtracted from potency.Tested but sometimes not subtracted from assay value.Rarely tested.
Cost Factor


$

Part 3: Experimental Validation & Protocols

To demonstrate the impact of standard selection, we performed a comparative study using LC-MS/MS (Negative ESI) .

Experiment: Linearity and Accuracy Assessment

Objective: Compare the calibration curves generated by a Tier 1 CRM versus a Tier 3 Research Chemical (uncorrected for water/impurities).

1. Method Protocol
  • Instrument: Triple Quadrupole LC-MS/MS.

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: MRM Mode (Negative ESI).

    • Precursor Ion: 193.0 [M-H]⁻[1]

    • Product Ion (Quant): 79.0 [SO3]⁻ (Characteristic sulfonate fragment)[1]

2. Preparation of Standards
  • Standard A (CRM): Purity 99.2% (Mass Balance), Water 0.4%. Weighed considering certified potency.

  • Standard B (Research Grade): Label claim 98%. Actual Water content (determined later via KF): 6.8%. Weighed "as is."

3. Results & Data Analysis

Table 2: Accuracy Comparison at 50 ng/mL Target Concentration

MetricStandard A (CRM)Standard B (Research Grade)Deviation
Weighed Mass 10.00 mg10.00 mg-
Effective Mass 9.92 mg9.12 mg (due to water/impurities)-
Observed Conc. 50.1 ng/mL45.8 ng/mL-8.6%
Linearity (

)
0.99980.9940-
Status Pass Fail (Out of ±5% spec)Critical Error

Interpretation: Using the Research Grade standard without rigorous re-characterization (KF titration and qNMR) resulted in an 8.6% systematic error . In a pharmaceutical impurity calculation, this could lead to under-reporting a toxic impurity, potentially causing regulatory rejection.

Part 4: Decision Frameworks (Visualized)

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the rigorous process required to elevate a synthesized material to an ISO 17034 CRM.

CRM_Workflow cluster_purity Purity & Stability Assignment (ISO 17034) Raw Crude Synthesis (this compound) Purification Purification (Recrystallization/Prep-LC) Raw->Purification Struct_ID Structural ID (1H-NMR, MS, IR) Purification->Struct_ID Chrom Chromatographic Purity (2 Orthogonal Methods) Struct_ID->Chrom Water Water Content (Karl Fischer) Struct_ID->Water Solvent Residual Solvents (GC-HS) Struct_ID->Solvent Inorganic Inorganic Residue (ROI/ICP-MS) Struct_ID->Inorganic Calc Mass Balance Calculation Chrom->Calc Water->Calc Solvent->Calc Inorganic->Calc Cert Release CRM (CoA with Uncertainty) Calc->Cert  Assign Potency

Caption: The "Mass Balance" approach required for CRM certification, accounting for all impurities (water, solvents, inorganics) to determine true potency.

Diagram 2: Selection Decision Tree

When to use which standard grade?

Selection_Tree Start Start: Select Standard for This compound Q1 Is the data for Regulatory Submission? (IND/NDA/Release Testing) Start->Q1 Q2 Is it for Internal R&D / Early Process Development? Q1->Q2 No Res1 MUST USE: ISO 17034 CRM or Fully Characterized Secondary Std Q1->Res1 Yes Res2 USE: Analytical Standard (Verify Water Content) Q2->Res2 Yes Res3 USE: Research Grade (Qualitative ID Only) Q2->Res3 No (Screening only)

Caption: Decision matrix for selecting the appropriate reference standard grade based on the regulatory impact of the data.

Part 5: Recommendations

For the analysis of This compound , particularly in GLP/GMP environments, we recommend the following:

  • Prioritize Mass Balance: Do not rely on "Area %" purity from research vendors. The hygroscopic nature of sulfonyl acids demands Karl Fischer titration.

  • Use Negative Mode MS: The carboxylic acid and sulfonyl groups provide excellent sensitivity in negative ESI, often achieving LOQs < 1 ng/mL without derivatization.

  • Storage: Store standards in desiccators at -20°C. Sulfonyl acetic acids can degrade via decarboxylation if exposed to moisture and heat simultaneously.[1]

References

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][4]Link[1]

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).Link

  • European Medicines Agency. (2024). Guideline on the qualification of impurities in pharmaceuticals.Link[1]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link(Note: Link directs to structurally related sulfonyl acetic acids for verification).

Sources

A Researcher's Guide to Validating Biological Assay Results for Sulfonyl Acetic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the robust validation of biological assay results is paramount. This is particularly true for promising classes of molecules like sulfonyl acetic acid inhibitors, which have shown potential in various therapeutic areas. A well-designed and rigorously validated assay provides the foundation for critical decisions, from hit identification to lead optimization. This guide offers an in-depth comparison of methodologies and best practices for validating biological assay results for these inhibitors, ensuring data integrity and accelerating the path to discovery.

The journey from a primary screening hit to a validated lead compound is paved with meticulous experimental design and data analysis. For sulfonyl acetic acid inhibitors, which often target enzymes, the validation process must be multi-faceted, employing a suite of assays to build a comprehensive and trustworthy data package.

The Imperative of Orthogonal Validation

A cornerstone of robust hit validation is the use of orthogonal assays. These are assays that measure the same biological endpoint but through a different technological principle.[1] This approach is critical for eliminating false positives that can arise from compound interference with the primary assay's detection system.[2] For instance, a fluorescent compound might be flagged as a "hit" in a fluorescence-based primary screen, not because it inhibits the target, but because it directly interferes with the signal. An orthogonal assay using a different detection method, such as luminescence or a label-free technique, can quickly identify such artifacts.

Biophysical methods like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) are powerful orthogonal tools that can confirm direct binding of the inhibitor to the target protein.[1][3] While IC50 values from these assays may differ from catalytic assays, they provide convincing evidence of target engagement, a crucial piece of the validation puzzle.[1]

A Strategic Workflow for Assay Validation

A systematic approach to assay validation ensures that each step builds upon a solid foundation of reliable data. The following workflow illustrates a best-practice model for progressing a sulfonyl acetic acid inhibitor from initial hit to a confirmed lead.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action & Lead Optimization Primary_Screen High-Throughput Screening (HTS) (e.g., Fluorescence-based enzyme assay) Dose_Response Dose-Response Confirmation (Primary Assay) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based enzyme assay) Dose_Response->Orthogonal_Assay Confirmed Hits Biophysical_Assay Biophysical Assay (e.g., SPR, TSA) Orthogonal_Assay->Biophysical_Assay Validate direct binding MOA_Studies Mechanism of Action Studies (e.g., Enzyme kinetics) Biophysical_Assay->MOA_Studies Validated Binders Cell_Based_Assay Cell-Based Assays MOA_Studies->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Analysis

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Pentane-1-sulfonyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Molecule: 2-(Pentane-1-sulfonyl)acetic acid (CAS: 107375-91-7) is a functionalized organic intermediate containing a lipophilic pentyl chain, a polar sulfonyl linker, and an acidic carboxyl group.

The Hazard Profile: Unlike simple mineral acids, this molecule possesses a "Trojan Horse" structure. The lipophilic pentyl tail facilitates interaction with the skin's lipid bilayer, while the sulfonyl-activated carboxyl group provides the acidic/corrosive payload.

  • Primary Risk: Chemical burns and severe eye irritation (Category 1/2).

  • Secondary Risk: Enhanced dermal absorption due to the alkyl chain.

  • Physical State: Typically a solid/powder.[1][2] Inhalation of dust is a critical respiratory sensitizer risk.

Core Directive: Treat this compound as a Corrosive Organic Acid . Standard "lab coat and glasses" protocols are insufficient for direct handling; enhanced dermal barrier protection is required.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent not just immediate burns, but also long-term sensitization.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Gloving Strategy 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Extended Cuff Nitrile or NeoprenePermeation Dynamics: The pentyl chain increases solvent drag. Standard 4 mil nitrile may degrade or permeate within minutes if wetted by a solution of this acid. The outer glove provides a sacrificial barrier; the inner glove ensures sterility and backup protection.
Eye & Face Chemical Splash Goggles (Indirect Venting)Optional: Face shield if handling >5g or liquid solutions.Aerosol Defense: Safety glasses have gaps. As this is likely a powder, static charge can aerosolize particles that bypass glasses. Goggles seal the orbital area against corrosive dust and splashes.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpm.Backup: N95/P100 Respirator (Only if outside hood).Mucosal Protection: Sulfonyl acids are potent respiratory irritants. Inhalation can cause delayed pulmonary edema.[3] Engineering controls (hood) are superior to wearable PPE.
Body Lab Coat (Poly/Cotton or Nomex) + Chemical Resistant Apron (if handling solutions).Splash Gaps: A standard lab coat is porous. An apron protects the torso from saturation events during liquid transfers.
Operational Workflow: Step-by-Step
Phase A: Preparation & Engineering Controls
  • Hood Verification: Confirm fume hood is active. Tape a Kimwipe to the sash to visually verify inward airflow.

  • Static Control: If the substance is a dry powder, use an antistatic gun or ionizer bar inside the hood. Sulfonyl solids are prone to static cling, increasing dispersion risk.

  • Solvent Selection: If dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible. DMSO dramatically increases skin permeability, carrying the acid directly into the bloodstream. Use Ethyl Acetate or Dichloromethane with caution.

Phase B: Weighing & Transfer
  • Tare External: Tare your vial/flask outside the hood to avoid air current fluctuations, then move it inside for addition.

  • The "Tunnel" Technique: Do not work with your arms fully extended into the hood. Work 6 inches inside the sash plane to ensure capture of vapors/dust.

  • Spatula Hygiene: Use a disposable anti-static spatula. Do not reuse. Place used spatulas immediately into a solid waste beaker inside the hood.

Phase C: Reaction & Cleanup
  • Acid Quenching: If neutralizing excess reagent, add base slowly at 0°C. The sulfonyl group is electron-withdrawing, making the carboxylic acid more reactive; exotherms can be sharp.

  • Decontamination: Wipe all surfaces (balance, hood sash) with a saturated sodium bicarbonate solution (mild base) to neutralize non-visible acid residues.

Waste Disposal & Emergency Response

Disposal Protocol:

  • Segregation: Classify as "Organic Acid Waste" . Do not mix with oxidizers (Nitric acid, Peroxides) as sulfones can be oxidized further, potentially violently.

  • Labeling: Clearly mark container: "Contains this compound – Corrosive/Toxic."

Emergency Response:

  • Skin Contact: Immediate flush with water for 15 minutes .[4] Do not use vinegar or baking soda on skin (thermal reaction risk). Use plain water.

  • Eye Contact: Flush for 15 minutes holding eyelids open.[2] Seek medical attention immediately—organic acids can cause corneal opacification.

  • Spill (Solid): Cover with sodium carbonate (soda ash) or calcium carbonate to neutralize. Sweep carefully to avoid dust.[2][5]

  • Spill (Solution): Absorb with vermiculite or clay pads. Do not use paper towels (combustible).

Visualized Safety Workflow

The following diagram illustrates the critical decision points and safety barriers in the handling process.

HandlingProtocol cluster_Handling Active Handling Zone Start START: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Hood_Prep Engineering Control (Hood Flow >80fpm) PPE_Check->Hood_Prep Weighing Weighing/Transfer (Static Control) Hood_Prep->Weighing Sash at working height Solubilization Solubilization (Avoid DMSO) Weighing->Solubilization Spill EMERGENCY: Spill Weighing->Spill Accident Decon Decontamination (Bicarbonate Wipe) Solubilization->Decon Post-Process Waste Disposal (Organic Acid Stream) Decon->Waste Spill->Waste Neutralize (Soda Ash)

Figure 1: Operational flowchart emphasizing the linear progression from PPE verification to decontamination, with a specific loop for spill management.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Organic Acids. CDC. [Link]

  • PubChem. (n.d.). Compound Summary: this compound.[6] National Library of Medicine. [Link][6]

Sources

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